Benzotriazol-1-yl-acetic acid
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXXZTPKJWPIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310479 | |
| Record name | Benzotriazol-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4144-64-3 | |
| Record name | 4144-64-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzotriazol-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzotriazol-1-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzotriazol-1-yl-acetic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzotriazol-1-yl-acetic acid is a versatile heterocyclic compound with a wide range of applications in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical, physical, and biological properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its known applications, including its role as a corrosion inhibitor and a scaffold for developing novel therapeutic agents. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of benzotriazole derivatives.
Chemical and Physical Properties
This compound, also known as 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid, is a white crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| CAS Number | 4144-64-3 | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 214-221 °C | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Spectroscopic Data
Table 2: Spectroscopic Data for [(1H-benzotriazol-1-ylacetyl)amino]acetic acid
| Spectroscopic Technique | Observed Peaks/Signals | Reference |
| FTIR (KBr, cm⁻¹) | 2835.93 (Aromatic C-H), 1677.21 (C=O), 1493.93 (C=C) | [2] |
| ¹H-NMR (DMSO-d₆, δ ppm) | 12.2 (1H, COOH), 7.2 (4H, d, Ar-H), 6.9 (1H, -CONH-) | [2] |
| Mass Spectrometry (m/z) | 234 (M⁺) | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of benzotriazole with an ethyl chloroacetate followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate
This procedure is adapted from the synthesis of related benzotriazole derivatives.[2]
Materials:
-
1H-Benzotriazole
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve 1H-Benzotriazole (0.1 M) in acetone.
-
Add ethyl chloroacetate (0.1 M) and anhydrous potassium carbonate (0.3 g) to the solution.
-
Stir the mixture at room temperature for 10 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid mass is the crude ethyl 1H-benzotriazol-1-ylacetate. Recrystallization from a mixture of chloroform and ether (8:2 v/v) can be performed for purification.
Experimental Protocol: Hydrolysis to this compound
This is a general procedure for ester hydrolysis.
Materials:
-
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the synthesized ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of NaOH or LiOH to the mixture.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture with HCl to a pH of approximately 2-3.
-
The precipitated this compound is then collected by filtration, washed with cold water, and dried.
Below is a graphical representation of the synthesis workflow.
Biological Activities and Potential Signaling Pathways
While specific studies on the biological signaling pathways of this compound are limited, research on its derivatives suggests potential mechanisms of action, particularly in the realm of anticancer activity. A novel benzotriazole derivative has been shown to induce apoptosis in human hepatocarcinoma cells by increasing oxidative stress and causing mitochondrial damage. This suggests a potential signaling cascade that could be relevant to the broader class of benzotriazole compounds.
The proposed pathway involves the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential. This, in turn, can trigger the release of pro-apoptotic factors and activate the caspase cascade, ultimately leading to programmed cell death.
The following diagram illustrates this hypothetical signaling pathway.
Applications
This compound and its parent compound, benzotriazole, are known for a variety of industrial and research applications.
Table 3: Applications of this compound and Related Compounds
| Application | Description | Reference |
| Corrosion Inhibitor | Forms a protective film on metal surfaces, particularly copper and its alloys, preventing corrosion. | [1] |
| UV Stabilizer | Used in plastics and coatings to prevent degradation from UV radiation. | [1] |
| Pharmaceutical Intermediate | Serves as a building block in the synthesis of various pharmaceutical compounds. | [1] |
| Antimicrobial Agent | Derivatives of benzotriazole have shown activity against various bacteria and fungi. | [2] |
Safety and Handling
Safety data for this compound is not extensively documented. However, information for the parent compound, 1H-Benzotriazole, provides guidance on handling. It is classified as harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 4: GHS Hazard Statements for 1H-Benzotriazole
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a compound of significant interest due to its diverse properties and applications. While there are gaps in the publicly available data for this specific molecule, the information on its derivatives provides a strong foundation for its potential uses in corrosion inhibition, materials science, and drug discovery. Further research is warranted to fully elucidate its spectroscopic characteristics, biological activities, and specific mechanisms of action. This guide serves as a starting point for researchers and professionals looking to explore the potential of this versatile molecule.
References
Synthesis of Benzotriazol-1-yl-acetic Acid from o-Phenylenediamine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Benzotriazol-1-yl-acetic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of the benzotriazole ring from o-phenylenediamine, followed by the N-alkylation of the benzotriazole intermediate to yield the final product. This document offers detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the replication and understanding of this synthetic route.
Overview of the Synthetic Pathway
The synthesis of this compound from o-phenylenediamine is a well-established two-step process. The first step involves the diazotization of o-phenylenediamine with sodium nitrite in an acidic medium, which leads to an intramolecular cyclization to form the stable benzotriazole ring. The subsequent step is the N-alkylation of the benzotriazole with a haloacetic acid in a basic solution to introduce the acetic acid moiety at the N1 position.
Experimental Protocols
Step 1: Synthesis of Benzotriazole from o-Phenylenediamine
This procedure details the cyclization of o-phenylenediamine to form benzotriazole.[1][2][3][4][5]
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Equipment:
-
Beaker (1 L)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
In a 1 L beaker, dissolve 108 g (1.0 mol) of o-phenylenediamine in a mixture of 120 g (115 mL, 2.0 mol) of glacial acetic acid and 300 mL of water. Gentle warming may be necessary to achieve a clear solution.[2]
-
Cool the solution to 5 °C in an ice-water bath while stirring.[2]
-
Prepare a solution of 75 g (1.09 mol) of sodium nitrite in 120 mL of water and cool it.[2]
-
Once the o-phenylenediamine solution reaches 5 °C, add the cold sodium nitrite solution all at once with continuous stirring.[2]
-
A rapid temperature increase to 70-80 °C will be observed, and the color of the reaction mixture will change.[2] It is crucial that the temperature rises to this range for optimal yield.[2]
-
After the temperature peak, allow the mixture to stand and cool, during which benzotriazole may separate as an oil.[2]
-
Thoroughly chill the mixture in an ice bath for at least 3 hours, or until it solidifies.[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it with 200 mL of ice-cold water.[2]
-
Dry the crude benzotriazole. The product can be further purified by recrystallization from benzene or water, or by vacuum distillation.[2][4]
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Typical Yield | 90-97 g (75-81%) | [2] |
| Melting Point | 96-99 °C | [2][5] |
| Appearance | Colorless to pale straw-colored needles | [4] |
Step 2: Synthesis of this compound from Benzotriazole
This protocol describes the N-alkylation of benzotriazole with chloroacetic acid. An alternative method involves the reaction with ethyl chloroacetate followed by hydrolysis.[2][6][7]
Materials:
-
Benzotriazole
-
Chloroacetic Acid
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) (for acidification)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
In a round-bottom flask, dissolve a specific molar equivalent of benzotriazole in an aqueous solution of sodium hydroxide.
-
Add an equimolar amount of chloroacetic acid to the solution.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with hydrochloric acid to a pH where the product precipitates.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure this compound.
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Melting Point | 214-221 °C | [8] |
| Molecular Formula | C₈H₇N₃O₂ | [8] |
| Molecular Weight | 177.16 g/mol | [8] |
| Appearance | White crystalline solid | [8] |
Experimental Workflow and Diagrams
The overall synthetic process can be visualized as a two-step sequence. The first step is the formation of the heterocyclic benzotriazole core, and the second is the functionalization at the nitrogen atom.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide outlines a reliable and reproducible two-step synthesis of this compound from o-phenylenediamine. The provided experimental protocols and quantitative data are intended to assist researchers and professionals in the efficient preparation of this versatile chemical compound. The synthesis involves common laboratory reagents and techniques, making it accessible for a wide range of scientific applications.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. ijariie.com [ijariie.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of Benzotriazol-1-yl-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Benzotriazol-1-yl-acetic acid, a molecule of significant interest in medicinal chemistry and materials science. This document details the structural parameters determined through X-ray crystallography, outlines experimental protocols for its synthesis and analysis, and discusses its conformational landscape based on computational modeling principles.
Molecular Structure
The molecular structure of this compound consists of a planar benzotriazole ring system linked to an acetic acid moiety through a nitrogen atom (N1). The spatial arrangement of these two key functional groups is crucial for its chemical reactivity and biological activity.
Crystallographic Data
While direct and detailed crystallographic data for this compound is found in a comparative study by Giordano and Zagari, comprehensive quantitative data is readily available for its close derivative, Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate.[1] The structural parameters from this ethyl ester provide valuable insights into the geometry of the parent acid. The key crystallographic data for the ethyl ester are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement for Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate [1]
| Parameter | Value |
| Empirical Formula | C₁₀H₁₁N₃O₂ |
| Formula Weight | 205.22 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.6734 (9) |
| b (Å) | 11.9284 (5) |
| c (Å) | 9.3420 (4) |
| β (°) | 111.770 (3) |
| Volume (ų) | 2139.44 (16) |
| Z | 8 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
A critical conformational feature is the dihedral angle between the plane of the benzotriazole ring and the plane of the acetate group. In the crystal structure of the ethyl ester, this angle is reported to be 79.12 (5)°.[1] This near-perpendicular arrangement indicates minimal conjugation between the two moieties and suggests a significant degree of rotational freedom around the N-CH₂ bond in solution. A comparative study of benzotriazol-1-ylacetic acid and benzotriazol-2-ylacetic acid confirms the planarity of the benzotriazole ring in the 1-yl isomer.[2]
Conformational Analysis
The overall shape and flexibility of this compound are determined by the rotational barrier around the single bond connecting the nitrogen of the benzotriazole ring and the methylene group of the acetic acid. While specific computational studies on the conformational landscape of this compound are not extensively reported, the methodology for such an analysis is well-established.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating conformational preferences. A typical workflow for such a study would involve:
-
Geometry Optimization: Initial structures corresponding to different dihedral angles around the N-CH₂ bond would be fully optimized.
-
Potential Energy Surface Scan: A relaxed potential energy surface scan would be performed by systematically varying the key dihedral angle to identify energy minima and transition states.
-
Frequency Calculations: Vibrational frequency calculations would be carried out at the stationary points to confirm them as minima or transition states and to obtain thermodynamic data.
Such studies on related heterocyclic compounds often employ basis sets like 6-311++G(d,p) with a suitable functional (e.g., B3LYP) to accurately model the electronic structure and energetic landscape.
Experimental Protocols
This section provides a detailed methodology for the synthesis and characterization of this compound, compiled from various literature sources.
Synthesis of this compound
The synthesis is typically a two-step process, starting with the preparation of benzotriazole, followed by its alkylation with an acetic acid derivative.
Step 1: Synthesis of 1H-Benzotriazole
-
Materials: o-phenylenediamine, glacial acetic acid, sodium nitrite, water, ice.
-
Procedure:
-
In a beaker, dissolve o-phenylenediamine (0.1 mol) in a mixture of glacial acetic acid (0.2 mol) and water. Gentle warming may be necessary to obtain a clear solution.
-
Cool the solution to 15°C in an ice bath with magnetic stirring.
-
Prepare a solution of sodium nitrite (0.11 mol) in water.
-
Add the sodium nitrite solution to the o-phenylenediamine solution in one portion. The temperature of the reaction mixture will rise.
-
Continue stirring for a set period (e.g., 15-30 minutes) as the mixture cools.
-
Thoroughly chill the mixture in an ice bath to precipitate the benzotriazole.
-
Collect the crude product by vacuum filtration and wash with ice-cold water.
-
The crude product can be purified by recrystallization from hot water or benzene.
-
Step 2: Synthesis of this compound from Ethyl 2-(1H-benzotriazol-1-yl)acetate
-
Materials: 1H-Benzotriazole, ethyl chloroacetate, anhydrous potassium carbonate, acetone, ethanol, sodium hydroxide.
-
Procedure:
-
Synthesis of Ethyl 2-(1H-benzotriazol-1-yl)acetate: In a round-bottom flask, stir a mixture of 1H-Benzotriazole (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate in acetone for several hours (e.g., 10 hours).[3]
-
Remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system like chloroform and ether.[3]
-
Hydrolysis to this compound: The ethyl ester is then hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide in an aqueous or alcoholic solution, followed by acidification.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The characteristic signals for the aromatic protons of the benzotriazole ring and the methylene protons of the acetic acid moiety are key identifiers.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands include the C=O stretch of the carboxylic acid and the characteristic absorptions of the benzotriazole ring.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and conformational details in the solid state.
Logical Workflow for Structural and Conformational Analysis
The following diagram illustrates the logical workflow for the comprehensive analysis of this compound.
This guide provides a foundational understanding of the molecular structure and conformation of this compound. The provided experimental protocols and analytical workflow offer a robust framework for researchers engaged in the synthesis, characterization, and application of this versatile molecule. Further computational studies are encouraged to build a more detailed picture of its dynamic conformational behavior in different environments.
References
Spectroscopic and Synthetic Profile of Benzotriazol-1-yl-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Benzotriazol-1-yl-acetic acid, a molecule of interest in various chemical and pharmaceutical research domains. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring such data and presents a logical workflow for its synthesis.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Note: Specific peak data from the primary spectral database was not publicly accessible. The table structure is provided as a template.
Infrared (IR) Spectroscopy
FT-IR Spectral Data [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| Data not available | - | C=O stretch (Carboxylic Acid) |
| Data not available | - | O-H stretch (Carboxylic Acid) |
| Data not available | - | C-H stretch (Aromatic) |
| Data not available | - | C=C stretch (Aromatic) |
| Data not available | - | N=N stretch (Triazole) |
| Data not available | - | C-N stretch |
| Data not available | - | C-H bend (Aromatic) |
Note: Specific peak data from the primary spectral database was not publicly accessible. The table structure is provided with expected functional group absorptions.
Mass Spectrometry (MS)
Mass Spectral Data [1]
| m/z Ratio | Relative Intensity (%) | Proposed Fragment |
| 177.16 | Data not available | [M]⁺ (Molecular Ion) |
| Data not available | - | [M-COOH]⁺ |
| Data not available | - | [C₆H₄N₂]⁺ |
Note: Specific peak data from the primary spectral database was not publicly accessible. The table structure includes the expected molecular ion peak.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis and synthesis of this compound are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of benzotriazole with an appropriate haloacetic acid or its ester, followed by hydrolysis if an ester is used. A typical procedure involves the reaction of benzotriazole with ethyl chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester.
Materials:
-
Benzotriazole
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Acetone
-
Sodium hydroxide
-
Hydrochloric acid
-
Deionized water
Procedure:
-
N-Alkylation: A mixture of benzotriazole, ethyl chloroacetate, and anhydrous potassium carbonate in acetone is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
Hydrolysis: The resulting crude ethyl benzotriazol-1-yl-acetate is then subjected to hydrolysis using an aqueous solution of sodium hydroxide.
-
Acidification: The reaction mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the product.
-
Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Acquisition:
-
A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
-
A proton-decoupled carbon-13 NMR experiment is conducted. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation:
-
A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.
Data Acquisition:
-
The sample solution is introduced into the mass spectrometer.
-
The analysis is performed in either positive or negative ion mode to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and its fragmentation pattern.
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route to this compound.
References
An In-depth Technical Guide to the Solubility of Benzotriazol-1-yl-acetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Benzotriazol-1-yl-acetic acid, a compound of interest in various research and development fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining and understanding its solubility. The guide details experimental protocols, data presentation standards, and the underlying principles governing the dissolution of this and similar molecules in organic solvents.
Introduction
This compound is a derivative of benzotriazole, a heterocyclic compound known for its utility as a corrosion inhibitor and as a synthetic auxiliary in medicinal chemistry. The addition of the acetic acid moiety modifies its physicochemical properties, including its solubility, which is a critical parameter in numerous applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. Understanding the solubility of this compound in different organic solvents is essential for its effective use in formulation, purification, and various analytical procedures. While specific quantitative data is sparse, qualitative assessments indicate that it is slightly soluble in DMSO and very slightly soluble in methanol.[1]
Experimental Protocol for Solubility Determination: The Gravimetric Method
The gravimetric method is a widely used, reliable, and straightforward technique for determining the equilibrium solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO)
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm or smaller, compatible with the solvent)
-
Glass vials with screw caps
-
Pipettes
-
Oven or vacuum oven for drying
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to achieve equilibrium.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
For solvents where sedimentation is slow, the samples can be centrifuged at the experimental temperature to facilitate the separation of the solid phase.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette or syringe.
-
To ensure all undissolved particles are removed, pass the collected supernatant through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry collection vial.
-
Record the exact mass of the collected filtrate.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vials with the filtrate in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be well below the melting point of this compound.
-
Continue drying until a constant mass of the dried solute is achieved. This is confirmed by repeated weighing until the mass no longer changes.
-
Record the final mass of the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units. For example, to calculate the solubility in g/100 mL:
-
Mass of dissolved solute = (Mass of vial with dried solute) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial with filtrate) - (Mass of vial with dried solute)
-
Volume of solvent = Mass of solvent / Density of the solvent at the experimental temperature
-
Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) * 100
-
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions. A tabular format is highly recommended.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C
| Organic Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Solubility (mol fraction, x) |
| Methanol | 32.7 | Value A | Value D | Value G |
| Ethanol | 24.5 | Value B | Value E | Value H |
| Acetone | 20.7 | Value C | Value F | Value I |
| Ethyl Acetate | 6.02 | Value J | Value K | Value L |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Value M | Value N | Value O |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Factors Influencing Solubility
The solubility of this compound in a given solvent is influenced by several factors:
-
Polarity of the Solute and Solvent: The principle of "like dissolves like" is a key determinant. This compound has both polar (the carboxylic acid and triazole groups) and non-polar (the benzene ring) characteristics. Its solubility will be highest in solvents with a similar polarity profile.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a compound with hydrogen bonding capabilities like this compound.
-
Crystalline Structure: The strength of the crystal lattice of the solid solute must be overcome by the solute-solvent interactions for dissolution to occur. Polymorphism can lead to different solubility behaviors.
Conclusion
References
An In-depth Technical Guide on the Chemical Stability and Storage of Benzotriazol-1-yl-acetic acid
Disclaimer: Publicly available information on the specific chemical stability and degradation pathways of Benzotriazol-1-yl-acetic acid is limited. This guide provides known properties and storage conditions, supplemented with general principles of chemical stability and inferred information from its parent compound, 1H-Benzotriazole. The experimental protocols and diagrams are provided as a general framework for assessing the stability of such a compound.
Introduction
This compound is a heterocyclic compound with applications in various fields, including as a corrosion inhibitor and a reagent in organic synthesis. A thorough understanding of its chemical stability is crucial for ensuring its quality, efficacy, and safety in research and development. This guide summarizes the available data and provides a general methodology for its stability assessment.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4144-64-3 | [1] |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 214-221 °C | [1] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [2] |
| Purity | ≥ 96% (HPLC) | [1] |
Chemical Stability Profile
Detailed experimental data on the chemical stability of this compound under various stress conditions such as pH, light, and elevated temperatures are not extensively documented in scientific literature. However, some inferences can be drawn from the stability of its parent compound, 1H-Benzotriazole.
1H-Benzotriazole is generally considered stable under normal environmental conditions. It is a weak acid with a pKa of 8.2 and is fairly water-soluble.[3] While it is not readily biodegradable, it can be degraded under forced conditions, such as through advanced oxidation processes.[4] The presence of the acetic acid moiety in this compound may influence its stability, particularly its solubility and behavior in acidic or basic conditions.
Recommended Storage and Handling
Based on supplier recommendations, this compound should be stored under refrigerated conditions.
Storage Conditions:
| Parameter | Recommendation | Reference |
| Temperature | 0-8°C | [1][2] |
| Atmosphere | Store in a dry, well-ventilated place. | General laboratory practice |
| Container | Keep container tightly closed. | General laboratory practice |
It is advisable to handle the compound in accordance with standard laboratory safety procedures, including the use of personal protective equipment.
Experimental Protocol for Stability Assessment
For a comprehensive understanding of the stability of this compound, a forced degradation study is recommended. The following is a general protocol that can be adapted for this purpose. The goal of a forced degradation study is to generate degradation products to a target level of 5-20% to elucidate degradation pathways and develop stability-indicating analytical methods.[5][6]
5.1. Analytical Method
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated to separate and quantify this compound from its potential degradation products.
5.2. Forced Degradation Studies
Forced degradation studies should be conducted on a single batch of this compound.[7]
5.2.1. Hydrolytic Degradation
-
Acidic Conditions: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).
-
Basic Conditions: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C).
-
Neutral Conditions: Dissolve the compound in purified water and heat at a controlled temperature (e.g., 60°C).
-
Procedure: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by the stability-indicating method.
5.2.2. Oxidative Degradation
-
Conditions: Treat a solution of the compound with a suitable oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Procedure: Monitor the reaction over time (e.g., up to 24 hours), sampling at appropriate intervals for analysis.
5.2.3. Photolytic Degradation
-
Conditions: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Procedure: Analyze the samples after exposure and compare them to a control sample stored in the dark.
5.2.4. Thermal Degradation
-
Conditions: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
-
Procedure: Analyze the sample at various time points to assess the extent of degradation.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the chemical stability of a compound like this compound.
Caption: General workflow for assessing the chemical stability of this compound.
Conclusion
While specific data on the chemical stability of this compound is scarce, this guide provides the currently available information on its properties and recommended storage conditions. For researchers and professionals in drug development, it is imperative to conduct thorough stability studies, such as the forced degradation protocol outlined herein, to ensure the quality and reliability of this compound in their applications. The provided workflow offers a systematic approach to generating the necessary stability data to support further research and development activities.
References
An In-depth Technical Guide on Benzotriazol-1-yl-acetic Acid Derivatives and Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of benzotriazol-1-yl-acetic acid derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. The document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and as enzyme inhibitors. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying scientific principles.
Introduction
Benzotriazole and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry due to their structural similarity to endogenous purine molecules, allowing them to interact with a wide array of biological targets.[1][2] Among these, this compound derivatives have emerged as a particularly promising subclass, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4][5] This guide aims to consolidate the current scientific knowledge on these derivatives, providing a valuable resource for researchers engaged in drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves a multi-step process, starting with the formation of the benzotriazole ring, followed by N-alkylation with an acetic acid moiety and subsequent derivatization.
A general synthetic workflow is depicted below:
Experimental Protocol: Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives
This protocol outlines the synthesis of a series of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives as described in the literature.
Step 1: Synthesis of Benzotriazole
-
Dissolve 10.8 g of o-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 ml of water. Gentle warming may be required.
-
Cool the solution to 15°C and stir.
-
Add a solution of 7.5 g of sodium nitrite in 15 ml of water in one portion.
-
The temperature will rise to approximately 85°C and then cool.
-
Chill the mixture in an ice bath for 30 minutes.
-
Collect the pale brown solid by filtration and recrystallize from benzene.
Step 2: Synthesis of Ethyl 1H-benzotriazol-1-ylacetate
-
Stir a mixture of Benzotriazole (0.1 M), ethyl chloroacetate (0.1 M), and 0.3 g of K2CO3 in 60 ml of acetone for 10 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid mass from a chloroform and ether mixture (8:2 v/v) to obtain needle-shaped brown crystals.
Step 3: Synthesis of 1H-benzotriazol-1-ylacetyl chloride
-
In a three-necked flask, charge 10.0 g of Benzotriazole and 34 mL of chloroform.
-
At 25°C, add 22 mL of thionyl chloride and 1 drop of dimethylformamide (DMF).
-
Heat the mixture at 68°C for 3 hours.
-
Cool the reaction mixture to 25°C.
-
Collect the precipitated pale red solid by filtration, wash with chloroform, and dry in a vacuum desiccator.
Step 4: Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives
-
Treat 1H-benzotriazol-1-ylacetyl chloride with an equimolar concentration of the desired amino acid in benzene.
-
Reflux the mixture for 4 hours.
-
The final product can be isolated and purified using standard techniques.
Potential Applications and Biological Activities
This compound derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Several studies have highlighted the antiproliferative effects of benzotriazole derivatives against various cancer cell lines. A key mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.[6][7][8][9][10]
Table 1: Anticancer Activity of Selected this compound and Related Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| ARV-2 | MCF-7 (Breast) | 3.16 | [6] |
| ARV-2 | HeLa (Cervical) | 5.31 | [6] |
| ARV-2 | HT-29 (Colon) | 10.6 | [6] |
| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 | [11][12] |
| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 | [11][12] |
| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 | [11][12] |
| Compound 2.5 | MKN45 (Stomach) | 3.04 ± 0.02 | [11][12] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [13] |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [13] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [13] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [13] |
| Compound 3a | A549 (Lung) | 5.988 ± 0.12 | [13] |
| Compound 5d | A549 (Lung) | 6.3 ± 0.7 | [14] |
3.1.1. Mechanism of Action: Tubulin Polymerization Inhibition
Benzotriazole derivatives can bind to the colchicine binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[6][7]
3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Enzyme Inhibitory Activity
This compound derivatives have also shown potent inhibitory activity against various enzymes, including α-glucosidase and protein kinases.[1][3][4]
Table 2: Enzyme Inhibitory Activity of Selected Benzotriazole Derivatives (IC50 values in µM)
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Series 1 (average) | α-Glucosidase | 1.10 - 28.30 | [3] |
| Compound 25 | α-Glucosidase | 2.41 ± 1.31 | [4] |
| Compound 25 | α-Amylase | 2.5 ± 1.21 | [4] |
| Compound 36 | α-Glucosidase | 2.12 ± 1.35 | [4] |
| Compound 36 | α-Amylase | 2.21 ± 1.08 | [4] |
| Compound 37 | α-Glucosidase | 2.00 ± 1.22 | [4] |
| Compound 37 | α-Amylase | 2.04 ± 1.4 | [4] |
| Compound 12d | Acetylcholinesterase | 0.73 ± 0.54 | [15] |
| Compound 12m | Butyrylcholinesterase | 0.038 ± 0.50 | [15] |
3.2.1. Mechanism of Action: Protein Kinase Inhibition
Certain benzotriazole derivatives can act as ATP-competitive inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation and survival.[1]
3.2.2. Experimental Protocol: α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Enzyme and Compound Incubation: Pre-incubate the α-glucosidase enzyme with the test compound for a specified time.
-
Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Antimicrobial Activity
Derivatives of this compound have also been evaluated for their activity against a range of bacterial and fungal pathogens.[5]
Table 3: Antimicrobial Activity of Selected [(1H-benzotriazol-1-ylacetyl)amino]acetic acid Derivatives (Zone of Inhibition in mm)
| Compound ID | S. aureus | B. subtilis | E. coli | C. albicans | A. niger |
| Ib | 16 | 17 | 15 | 16 | 15 |
| IIb | 18 | 19 | 17 | 18 | 17 |
| IIIb | 17 | 18 | 16 | 17 | 16 |
| IVb | 16 | 17 | 15 | 16 | 15 |
| Vb | 19 | 20 | 18 | 19 | 18 |
| Norfloxacin (Std.) | 22 | 24 | 25 | - | - |
| Ketoconazole (Std.) | - | - | - | 23 | 21 |
3.3.1. Experimental Protocol: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound.
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculation: Inoculate the molten agar with the test microorganism and pour it into sterile petri plates.
-
Well Preparation: After solidification, create wells of a specific diameter in the agar.
-
Compound Addition: Add a defined concentration of the test compound solution to the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated efficacy as anticancer, enzyme inhibitory, and antimicrobial agents warrants further investigation. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific biological targets. Furthermore, in-depth studies on their pharmacokinetic and pharmacodynamic properties are crucial for their translation into clinical applications. The detailed protocols and compiled data within this guide serve as a valuable foundation for researchers to build upon in their quest for novel and effective therapies.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and anticancer activity of benzotriazole derivatives [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules [mdpi.com]
- 15. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of N-Substituted Benzotriazoles: A Technical Guide for Researchers
For Immediate Release
N-substituted benzotriazoles have emerged as a versatile and promising class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their antimicrobial, antiviral, and anticancer properties, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
N-substituted benzotriazoles have demonstrated significant potential as antimicrobial agents, with various derivatives exhibiting inhibitory activity against a range of bacterial and fungal strains.
Quantitative Antimicrobial Data
The antimicrobial efficacy of N-substituted benzotriazoles is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. A summary of representative data is presented below.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 1-((1-H-benzo[d][1][2][3]triazol-1-yl)methyl)phenyl hydrazine | Escherichia coli | - | 5-15 (at 5-15 mg/mL) | [1] |
| 1-((1-H-benzo[d][1][2][3]triazol-1-yl)methyl)phenyl hydrazine | Bacillus subtilis | - | 5-15 (at 5-15 mg/mL) | [1] |
| N-(benzo[e][1][2][4]triazin-4(3-H)-ylmethylbenzenamine) | Escherichia coli | - | 5-15 (at 5-15 mg/mL) | [1] |
| N-(benzo[e][1][2][4]triazin-4(3-H)-ylmethylbenzenamine) | Bacillus subtilis | - | 5-15 (at 5-15 mg/mL) | [1] |
| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus | 8 µM | - | [2] |
| Benzotriazole-based β-amino alcohol (4e) | Bacillus subtilis | 16 µM | - | [2] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][4]triazol-1-yl-propan-1-one (19) | Bacillus subtilis | 1.56 | - | |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][4]triazol-1-yl-propan-1-one (19) | Staphylococcus aureus | 1.56 | - | |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][4]triazol-1-yl-propan-1-one (19) | Escherichia coli | 6.25 | - | |
| 2-oxo-4-substituted aryl-azetidinone derivative (39) | Aspergillus niger | 0.5 | - | [5] |
| 1H-1,2,3-benzotriazole derivative (16c) | Aspergillus niger | 12.5 | - | [5] |
| 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole | Mycobacterium spp. | Potent activity | - |
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 1-((1-H-benzo[d][1][2][3]triazol-1-yl)methyl)phenyl hydrazine | Aspergillus niger | - | 5-15 (at 5-15 mg/mL) | [1] |
| 1-((1-H-benzo[d][1][2][3]triazol-1-yl)methyl)phenyl hydrazine | Candida albicans | - | 5-15 (at 5-15 mg/mL) | [1] |
| N-(benzo[e][1][2][4]triazin-4(3-H)-ylmethylbenzenamine) | Aspergillus niger | - | 5-15 (at 5-15 mg/mL) | [1] |
| N-(benzo[e][1][2][4]triazin-4(3-H)-ylmethylbenzenamine) | Candida albicans | - | 5-15 (at 5-15 mg/mL) | [1] |
| 1H-1,2,3-benzotriazole derivative (16f) | Candida albicans | 6.25 | - | [6] |
| 5,6 substituted benzotriazole derivative (22b') | Candida albicans | 1.6 - 25 | - | [6] |
Experimental Protocols
A general and versatile method for the synthesis of N-substituted benzotriazoles involves the reaction of o-phenylenediamines with a nitrite source in the presence of an acid, followed by cyclization.[3]
General Procedure for Synthesis of 1-Substituted Benzotriazoles:
-
To a stirred solution of the corresponding o-phenylenediamine in a suitable solvent (e.g., acetic acid or an alcohol), add a source of nitrite (e.g., sodium nitrite or a polymer-supported nitrite reagent) portion-wise at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction mixture to stir for a specified period to ensure complete diazotization.
-
The reaction then proceeds via intramolecular cyclization.
-
The product is isolated by filtration or extraction, and purified by recrystallization or column chromatography.
Microwave-assisted synthesis has also been employed as an efficient and green method for the N-alkylation of benzotriazole.[1]
Workflow for Synthesis of N-Substituted Benzotriazoles:
Synthesis of N-Substituted Benzotriazoles.
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[2][3]
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform serial two-fold dilutions of the N-substituted benzotriazole compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for MIC Determination:
MIC Determination Workflow.
Antiviral Activity: Targeting Viral Replication
Several N-substituted benzotriazole derivatives have shown promising activity against a range of RNA and DNA viruses. A notable mechanism of action is the inhibition of viral attachment to host cells.[7][8]
Quantitative Antiviral Data
The antiviral efficacy is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| 11b | Coxsackievirus B5 (CVB5) | 6 - 18.5 | [7][8] |
| 18e | Coxsackievirus B5 (CVB5) | 6 - 18.5 | [7][8] |
| 41a | Coxsackievirus B5 (CVB5) | 6 - 18.5 | [7][8] |
| 43a | Coxsackievirus B5 (CVB5) | 6 - 18.5 | [7][8] |
| 99b | Coxsackievirus B5 (CVB5) | 6 - 18.5 | [7][8] |
| 56 | Coxsackievirus B5 (CVB5) | 0.15 | [9] |
| Series A | Coxsackievirus B (CVB) | 8 - 10 | |
| Series A | Respiratory Syncytial Virus (RSV) | 3 - 7 | |
| Series B | Hantaan Virus (HTNV) | < 5 | |
| Series B | Coxsackievirus B (CVB) | 4 - 8 | |
| Series B | Respiratory Syncytial Virus (RSV) | 2 - 3 |
Experimental Protocols
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[1][10]
Protocol for Plaque Reduction Assay:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero-76 cells) in multi-well plates and incubate until confluent.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 50-100 plaque-forming units per well) for a defined adsorption period (e.g., 1-2 hours).
-
Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the N-substituted benzotriazole compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
EC50 Calculation: Calculate the EC50 value as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Workflow for Plaque Reduction Assay:
Plaque Reduction Assay Workflow.
Mechanism of Action: Viral Attachment Inhibition
Some N-substituted benzotriazoles exert their antiviral effect by interfering with the initial step of viral infection: the attachment of the virus to the host cell surface. This is often achieved by the compound binding to viral glycoproteins, thereby preventing their interaction with host cell receptors.[7][11]
Signaling Pathway for Viral Attachment Inhibition:
Viral Attachment Inhibition.
Anticancer Activity: Targeting Cell Proliferation and Survival
N-substituted benzotriazoles have demonstrated potent anticancer activity against various cancer cell lines. Key mechanisms of action include the inhibition of tubulin polymerization and the induction of mitochondria-mediated apoptosis.
Quantitative Anticancer Data
The antiproliferative activity of these compounds is typically assessed by determining the 50% inhibitory concentration (IC50) using assays such as the MTT assay.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| ARV-2 | MCF-7 (Breast) | 3.16 | |
| ARV-2 | HeLa (Cervical) | 5.31 | |
| ARV-2 | HT-29 (Colon) | 10.6 | |
| BmOB | BEL-7402 (Hepatocarcinoma) | - | [12] |
| Benzimidazole derivative C1 | T98G (Glioblastoma) | < 50 µg/mL | [13] |
| Benzimidazole derivative D1 | PC3 (Prostate) | < 50 µg/mL | [13] |
| Parbendazole | AsPC-1 (Pancreatic) | 0.19 | [14] |
| Parbendazole | Capan-2 (Pancreatic) | 0.36 | [14] |
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-substituted benzotriazole derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control.
Workflow for MTT Assay:
References
- 1. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 2. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Structurally Diverse Benzotriazoles - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives | MDPI [mdpi.com]
- 8. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
- 11. mdpi.com [mdpi.com]
- 12. A novel benzotriazole derivative inhibits proliferation of human hepatocarcinoma cells by increasing oxidative stress concomitant mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Benzotriazol-1-yl-acetic Acid as a Synthetic Auxiliary: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazol-1-yl-acetic acid and its parent compound, benzotriazole, are versatile and highly effective synthetic auxiliaries in modern organic chemistry. Their utility stems from the ability of the benzotriazole moiety to act as an excellent leaving group, facilitating the formation of amide and ester bonds under mild conditions. This technical guide provides an in-depth overview of the role of this compound and its derivatives, with a focus on their application in acylation reactions, particularly in peptide synthesis and the formation of complex organic molecules. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.
The core principle behind the efficacy of benzotriazole-based auxiliaries lies in the activation of carboxylic acids. By converting a carboxylic acid to an N-acylbenzotriazole or a benzotriazolyl ester, the carbonyl group becomes significantly more electrophilic and susceptible to nucleophilic attack by amines or alcohols. This activation strategy circumvents the need for harsh reagents and often leads to high yields with minimal side products and racemization, a critical consideration in peptide chemistry.[1][2]
Core Applications as a Synthetic Auxiliary
The primary application of this compound and its related compounds is in the formation of amide and ester bonds. This is achieved through the in-situ or stepwise formation of activated intermediates.
Amide Bond Formation (N-Acylation)
N-acylbenzotriazoles, readily synthesized from carboxylic acids and benzotriazole, are stable, crystalline solids that serve as excellent acylating agents for a wide range of primary and secondary amines.[3] The reaction proceeds under neutral conditions, making it compatible with sensitive functional groups often present in complex molecules and drug candidates.[3] The benzotriazole unit is a superior leaving group, facilitating the nucleophilic attack by the amine on the acyl carbon.[3]
Recent advancements have focused on developing more environmentally friendly protocols, utilizing water as a solvent and microwave irradiation to accelerate these reactions, often resulting in high yields and simple work-up procedures.[4][5]
Ester Bond Formation (O-Acylation)
Benzotriazole esters, formed in situ from carboxylic acids and 1-hydroxybenzotriazole (HOBt) in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly efficient intermediates for the esterification of alcohols, including sterically hindered ones. This method provides a mild and effective alternative to traditional esterification procedures that may require harsh acidic or basic conditions.
A novel method for the synthesis of benzotriazolyl alkyl esters (BAEs) from N-acylbenzotriazoles using dichloromethane (DCM) as a C-1 surrogate has also been developed, offering a versatile route to these useful bifunctional building blocks.[6]
Reaction Mechanisms and Workflows
The versatility of benzotriazole-based auxiliaries is rooted in a straightforward yet powerful reaction mechanism. The following diagrams illustrate the key pathways and experimental workflows.
General Mechanism of Carboxylic Acid Activation and Acylation
The overall process involves two main steps: the activation of a carboxylic acid to form an active benzotriazole intermediate, followed by the nucleophilic substitution by an amine or alcohol.
Caption: General mechanism of benzotriazole-mediated acylation.
Experimental Workflow for N-Acylation of Amines
This workflow outlines the typical laboratory procedure for the synthesis of amides using N-acylbenzotriazoles.
Caption: Workflow for the N-acylation of amines.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, showcasing the efficiency of benzotriazole-based synthetic auxiliaries in different applications.
Table 1: Synthesis of N-Acylbenzotriazoles from Various Carboxylic Acids
| Carboxylic Acid Substrate | Activating Agent | Yield (%) | Reference |
| Acetic Acid | Tosyl Chloride | 92 | [7] |
| Benzoic Acid | Tosyl Chloride | 94 | [7] |
| Phenylacetic Acid | Thionyl Chloride | 95 | [8] |
| Suberic Acid | Tosyl Chloride | 95 | [7] |
| Boc-L-Phenylalanine | Thionyl Chloride | 94 | [6] |
| Adamantane-1-carboxylic acid | Thionyl Chloride | 91 | [6] |
Table 2: N-Acylation of Amines using N-Acylbenzotriazoles
| N-Acylbenzotriazole | Amine | Conditions | Yield (%) | Reference |
| N-Boc-glycinyl-benzotriazole | 4-Methoxyaniline | Water, Microwave | 95 | [3] |
| N-Fmoc-glycinyl-benzotriazole | Aniline | Water, Microwave | 96 | [3] |
| N-Benzoylbenzotriazole | Aniline | Water, rt | 94 | [4] |
| N-Cbz-alanyl-benzotriazole | 4-Methoxyaniline | Water, rt | 85 | [4] |
Table 3: Synthesis of Benzotriazolyl Alkyl Esters (BAEs)
| N-Acylbenzotriazole Substrate | Base | Solvent | Yield (%) | Reference |
| N-Benzoylbenzotriazole | DMAP | Acetonitrile/DCM | 93 | [6] |
| N-(4-Methoxybenzoyl)benzotriazole | DMAP | Acetonitrile/DCM | 91 | [6] |
| N-(2-Chlorobenzoyl)benzotriazole | DBU | Acetonitrile/DCM | 64 | [6] |
| N-Acetylbenzotriazole | DMAP | Acetonitrile/DCM | 88 | [6] |
| N-Boc-L-phenylalanyl-benzotriazole | DMAP | Acetonitrile/DCM | 94 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Acylbenzotriazoles
This protocol describes an improved one-pot synthesis of N-acylbenzotriazoles from carboxylic acids.[3]
-
Materials:
-
Carboxylic acid (1.0 mmol)
-
Benzotriazole (1.1 mmol)
-
Thionyl chloride (1.2 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
-
Procedure:
-
To a stirred solution of the carboxylic acid and benzotriazole in anhydrous DCM at room temperature, add thionyl chloride dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acylbenzotriazole.
-
Protocol 2: General Procedure for N-Acylation of an Amine
This protocol outlines the synthesis of amides from N-acylbenzotriazoles and primary or secondary amines.[9]
-
Materials:
-
N-Acylbenzotriazole (1.0 eq.)
-
Amine (1.0 - 1.2 eq.)
-
Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (optional, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.2 eq.)
-
-
Procedure:
-
Dissolve the N-acylbenzotriazole in a suitable solvent.
-
Add the amine to the solution. If the amine salt is used, add a base to liberate the free amine.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid Derivatives
This procedure details the synthesis of peptide-like structures from 1H-benzotriazol-1-ylacetyl chloride.[8]
-
Step 1: Synthesis of 1H-benzotriazol-1-ylacetyl chloride
-
Charge a 250-mL three-necked flask with 10.0 g of this compound and 34 mL of chloroform (CHCl3).
-
At 25°C, add 22 mL of thionyl chloride and 1 drop of dimethylformamide (DMF).
-
Heat the mixture at 68°C for 3 hours.
-
After the initial suspension turns into a yellow solution, remove the heating source. The acid chloride will precipitate as a pale red solid.
-
Cool the reaction mixture to 25°C, collect the solid by filtration, wash with CHCl3, and dry in a vacuum desiccator to yield the product (yield: 90%).[8]
-
-
Step 2: Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid (Glycine derivative)
-
Treat the 1H-benzotriazol-1-ylacetyl chloride from Step 1 with an equimolar concentration of glycine.
-
Reflux the mixture for 4 hours in benzene as the solvent.
-
After the reaction, isolate and purify the product to obtain [(1H-benzotriazol-1-ylacetyl)amino]acetic acid.[8]
-
Conclusion
This compound and its derivatives have established themselves as indispensable tools in synthetic organic chemistry. Their role as synthetic auxiliaries, particularly in the formation of amide and ester bonds, offers significant advantages in terms of mild reaction conditions, high yields, and compatibility with a wide range of functional groups. The ability to activate carboxylic acids efficiently and with minimal racemization makes these compounds particularly valuable in the synthesis of peptides and other complex, biologically active molecules. The detailed protocols and quantitative data provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this powerful synthetic methodology in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Benzotriazol-1-yl-acetic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the efficient and stereochemically pure formation of amide bonds is of paramount importance. Benzotriazole derivatives have long been recognized for their role in high-yield, low-racemization peptide coupling strategies. This document provides detailed application notes and protocols for the use of Benzotriazol-1-yl-acetic acid (BTAA) as a precursor to a potent acylating agent for peptide synthesis. The methodologies described herein are based on the principle of converting BTAA into a more reactive intermediate, which then facilitates the amide bond formation.
Mechanism of Action
This compound itself is not typically used as a direct coupling additive in the same manner as 1-hydroxybenzotriazole (HOBt). Instead, its utility in peptide synthesis is realized through its conversion to an activated N-acylbenzotriazole derivative. This is generally achieved by first converting the carboxylic acid group of BTAA into a more reactive species, such as an acid chloride. This activated intermediate, Benzotriazol-1-yl-acetyl chloride, can then readily acylate the free amine of an amino acid or peptide, forming the desired peptide bond. The benzotriazole moiety serves as an excellent leaving group, facilitating the nucleophilic attack by the amino group.
Alternatively, N-protected amino acids can be activated with a benzotriazole derivative to form an N-(protected-α-aminoacyl)benzotriazole. This activated amino acid can then be coupled with another amino acid or peptide. This approach has been shown to be highly efficient, with minimal racemization.[1]
Experimental Protocols
Protocol 1: Synthesis of the Activated Acylating Agent (Benzotriazol-1-yl-acetyl chloride)
This protocol describes the conversion of this compound to its corresponding acid chloride, creating a highly reactive acylating agent for peptide synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask (three-necked)
-
Magnetic stirrer
-
Condenser
-
Thermometer
-
Addition funnel
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add 10.0 g of this compound and 34 mL of chloroform.
-
At room temperature (25°C), carefully add 22 mL of thionyl chloride and one drop of DMF to the flask using an addition funnel.
-
Heat the reaction mixture to 68°C and maintain this temperature for 3 hours with continuous stirring.[2]
-
After 3 hours, the reaction to form Benzotriazol-1-yl-acetyl chloride is complete. The crude product can be used directly in the subsequent peptide coupling step or purified if necessary.
Protocol 2: Peptide Coupling using Benzotriazol-1-yl-acetyl chloride
This protocol outlines the procedure for coupling an N-terminally protected amino acid to a resin-bound amino acid using the pre-formed Benzotriazol-1-yl-acetyl chloride. This is a representative protocol for solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Benzotriazol-1-yl-acetyl chloride solution in an appropriate solvent (e.g., Dichloromethane - DCM)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) for washing
-
N,N-Dimethylformamide (DMF) for washing
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc-Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v) for 20 minutes. Wash the resin thoroughly with DMF and then DCM.
-
Activation and Coupling: a. In a separate flask, dissolve the Nα-protected amino acid to be coupled (e.g., Fmoc-Ala-OH) in DCM. b. Add an equimolar amount of Benzotriazol-1-yl-acetyl chloride solution to the dissolved amino acid. c. Add 2 equivalents of DIPEA to the mixture to neutralize the generated HCl and facilitate the reaction. d. Add this activation mixture to the deprotected resin in the reaction vessel. e. Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: After the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF, DCM, and then DMF again to remove any unreacted reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative test indicates a complete reaction.
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Data Presentation
The use of N-acylbenzotriazoles, derived from the activation of a carboxylic acid with a benzotriazole derivative, has been shown to be highly effective in peptide synthesis. The following tables summarize quantitative data on the efficiency of this methodology.
Table 1: Yields of Di- and Tripeptides using N-(Protected-α-aminoacyl)benzotriazoles
| N-Protected Aminoacyl Benzotriazole | Coupled Amino Acid | Product | Yield (%) | Reference |
| Z-Tyr-Bt | DL-Ala | Z-Tyr-Ala-OH | 90 | [1] |
| Z-Trp-Bt | DL-Ala | Z-Trp-Ala-OH | 92 | [1] |
| Z-Cys(Bzl)-Bt | DL-Ala | Z-Cys(Bzl)-Ala-OH | 88 | [1] |
| Z-Met-Bt | DL-Phe | Z-Met-Phe-OH | 85 | [1] |
| Fmoc-Trp-Bt | DL-Ala | Fmoc-Trp-Ala-OH | 95 | [1] |
| Z-Asp(OtBu)-Ala-Bt | L-Phe | Z-Asp(OtBu)-Ala-Phe-OH | 85 | [1] |
| Z-Glu(OtBu)-Ala-Bt | L-Phe | Z-Glu(OtBu)-Ala-Phe-OH | 89 | [1] |
Table 2: Racemization Data for Peptide Coupling with N-Acylbenzotriazoles
| Coupling Reaction | Racemization (%) | Reference |
| N-protected (α-aminoacyl)benzotriazoles with unprotected amino acids | <1% | [1] |
Mandatory Visualization
Caption: Experimental workflow for peptide synthesis using this compound.
References
Application Notes and Protocols: Benzotriazol-1-yl-acetic Acid as a Coupling Reagent for Boc-amino Acids
To the Researcher: A thorough review of the scientific literature indicates that Benzotriazol-1-yl-acetic acid is not a standard or commonly utilized coupling reagent for the activation and coupling of Boc-amino acids in peptide synthesis.
The established and widely documented coupling reagents derived from benzotriazole are primarily based on 1-hydroxybenzotriazole (HOBt) . These reagents, such as HBTU, HATU, and PyBOP, are highly efficient and have become standards in the field of peptide synthesis.
Therefore, to provide a practical and effective guide, these application notes will focus on a well-established HOBt-based coupling reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) . The principles and protocols described herein are representative of modern, efficient peptide coupling techniques suitable for researchers, scientists, and drug development professionals working with Boc-amino acids.
Application Notes for HBTU-Mediated Coupling of Boc-Amino Acids
Principle of HBTU Activation
HBTU is an aminium salt that serves as a highly efficient activating agent for the carboxyl group of N-protected amino acids. The mechanism involves the rapid formation of a highly reactive HOBt active ester. This ester is then susceptible to nucleophilic attack by the free amino group of the resin-bound peptide chain, leading to the formation of a stable amide (peptide) bond. The reaction is typically carried out in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), which facilitates the deprotonation of the carboxylic acid, initiating the activation process.[1][2]
Advantages of Using HBTU
-
High Coupling Efficiency and Rapid Reaction Times: HBTU is known for its ability to drive peptide bond formation to completion quickly, often within minutes.[1]
-
Reduced Side Reactions: When used correctly, HBTU minimizes common side reactions, including the dehydration of asparagine and glutamine side chains.[3]
-
Suppression of Racemization: The formation of the HOBt active ester is a key step that significantly reduces the risk of racemization, ensuring the stereochemical integrity of the peptide product.[4][5]
-
Good Solubility: HBTU is readily soluble in common peptide synthesis solvents like N,N-Dimethylformamide (DMF).[3]
Data Presentation: Comparative Coupling Efficiency
The choice of coupling reagent can significantly impact the yield and purity of the final peptide. The following table provides a summary of comparative data for HBTU and the commonly used Diisopropylcarbodiimide (DIC)/HOBt method.
| Coupling Reagent Combination | Resin Type | Solvent | Yield (%) | Purity (%) | Reference |
| HBTU/DIPEA | Polystyrene (PS) | DMF | High | High | [6] |
| DIC/HOBt | Polystyrene (PS) | 2-MeTHF | 97.0 | >95 | [1] |
| DIC/HOBt | Polyethylene Glycol (PEG) | 2-MeTHF | 81.9 | >95 | [1] |
| HBTU | Polystyrene (PS) | 2-MeTHF | Not Reported | Lower than DIC/HOBt | [1] |
| HBTU | Polyethylene Glycol (PEG) | 2-MeTHF | Not Reported | Lower than DIC/HOBt | [1] |
| DIC/HOBt | Polystyrene (PS) | DMF | 42.8 | ~70 | [1] |
| DIC/HOBt | Polyethylene Glycol (PEG) | DMF | 53.0 | ~80 | [1] |
Note: The efficiency of HBTU is generally considered very high, often exceeding 99%, especially in standard couplings. The lower reported performance in 2-MeTHF in one study highlights the importance of solvent choice.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Boc-Amino Acids and HBTU
This protocol describes a standard manual cycle for the addition of a single Boc-protected amino acid to a peptide-resin.
Materials:
-
Peptide-resin (e.g., MBHA or PAM resin with a free N-terminal amine)
-
Boc-protected amino acid
-
HBTU
-
HOBt (optional, for particularly difficult couplings)
-
DIPEA
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 10% DIPEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat this step.[8]
-
Wash the resin thoroughly with DCM (3x) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (2-4 equivalents relative to the resin loading), HBTU (2-4 equivalents), and optionally HOBt (2-4 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the activation mixture and vortex briefly.[8]
-
Immediately add the activated amino acid solution to the neutralized resin in the reaction vessel.
-
Agitate the mixture for 30-60 minutes. For sterically hindered amino acids, the coupling time may need to be extended.
-
-
Monitoring and Washing:
-
Perform a ninhydrin (Kaiser) test to monitor for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.
-
If the ninhydrin test is positive, a second coupling (recoupling) may be necessary. Repeat step 4 with fresh reagents.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Cleavage of the Peptide from the Resin (HF Cleavage)
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated apparatus by trained personnel with appropriate safety precautions.
Materials:
-
Dry peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole)
-
Dry ice/methanol bath
-
Diethyl ether (cold)
Procedure:
-
Preparation: Thoroughly dry the peptide-resin under high vacuum. Place the dry resin in the reaction vessel of a specialized HF cleavage apparatus.
-
Addition of Scavenger: Add a scavenger, such as anisole (typically 1 mL per gram of resin), to the reaction vessel to trap reactive carbocations generated during cleavage.
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Carefully distill anhydrous HF into the vessel (approximately 10 mL of HF per gram of resin).
-
Cleavage Reaction: Remove the dry ice/methanol bath and place the reaction vessel in an ice-water bath. Stir the reaction mixture for 45-60 minutes.[9]
-
HF Removal: After the reaction is complete, carefully evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing:
-
Wash the remaining resin and crude peptide with cold diethyl ether. This will precipitate the peptide.
-
Filter the peptide and wash it several more times with cold diethyl ether to remove the scavenger and other organic byproducts.
-
-
Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: HBTU activation and coupling pathway.
Caption: Experimental workflow for a single coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel Benzotriazole-β-Lactams using Benzotriazol-1-yl-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and preliminary biological evaluation of novel β-lactams incorporating a benzotriazole moiety. The protocols leverage the Staudinger ketene-imine cycloaddition reaction, utilizing Benzotriazol-1-yl-acetic acid as a key precursor. This class of compounds holds significant potential for the development of new antimicrobial and antimalarial agents.
Introduction
β-Lactams are a cornerstone of antimicrobial therapy, and the continuous emergence of drug-resistant pathogens necessitates the development of novel analogues. The benzotriazole scaffold is a recognized pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and antimalarial properties.[1][2] The synthesis of hybrid molecules combining the β-lactam ring with a benzotriazole moiety presents a promising strategy for the discovery of new therapeutic agents.[3][4]
This document outlines the synthetic route to novel benzotriazole-β-lactams, commencing with the preparation of the key intermediate, this compound. The subsequent [2+2] cycloaddition reaction with various imines (Schiff bases) yields the target β-lactam structures. Detailed experimental protocols, characterization data, and preliminary biological activity are presented.
Synthetic Pathway Overview
The overall synthetic strategy involves a three-step process, beginning with the synthesis of benzotriazole, followed by N-alkylation to produce this compound, and culminating in the Staudinger cycloaddition to form the desired β-lactam.
Caption: Overall synthetic workflow for benzotriazole-β-lactams.
Experimental Protocols
Synthesis of Benzotriazole
This protocol is adapted from established methods for the diazotization of o-phenylenediamine.[5]
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker (1 L)
-
Büchner funnel and filter paper
Procedure:
-
In a 1 L beaker, dissolve 108 g (1 mole) of o-phenylenediamine in a mixture of 120 g (115 mL) of glacial acetic acid and 300 mL of water. Gentle warming may be required to achieve a clear solution.[1]
-
Cool the solution to 5°C in an ice bath with stirring.[1]
-
In a separate beaker, prepare a solution of 75 g (1.09 moles) of sodium nitrite in 120 mL of cold water.
-
Once the o-phenylenediamine solution reaches 5°C, add the cold sodium nitrite solution all at once while stirring.[1]
-
A rapid temperature increase to 70-80°C will be observed, and the solution will change color.[1]
-
Allow the reaction mixture to stand and cool for 1 hour, during which the benzotriazole may separate as an oil.[1]
-
Cool the mixture further in an ice bath until a solid mass forms.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with 200 mL of ice-cold water, and dry.[1]
Synthesis of 2-(1H-benzo[d][1][3][6]triazol-1-yl)acetic acid
This protocol is based on the N-alkylation of benzotriazole.
Materials:
-
Benzotriazole
-
2-Bromoacetic acid
-
Sodium hydroxide (NaOH)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Prepare a solution of sodium hydroxide in water.
-
To this aqueous NaOH solution, add 1H-benzo[d][1][3][6]triazole and 2-bromoacetic acid.[7]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Collect the solid 2-(1H-benzo[d][1][3][6]triazol-1-yl)acetic acid by vacuum filtration, wash with cold water, and dry.
One-Pot Synthesis of Benzotriazole-β-lactams
This protocol describes the Staudinger ketene-imine cycloaddition. The ketene is generated in situ from this compound.
Materials:
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA)
-
Appropriate Schiff base (imine)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Three-necked round-bottom flask
-
Dropping funnels
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a three-necked round-bottom flask under an inert atmosphere, dissolve the desired Schiff base (1.0 mmol) in the anhydrous solvent.
-
In a separate flask, prepare a solution of 2-(1H-benzo[d][1][3][6]triazol-1-yl)acetic acid (1.0 mmol) and triethylamine (2.0 mmol) in the same anhydrous solvent.
-
In a third flask, prepare a solution of tosyl chloride (1.0 mmol) in the anhydrous solvent.
-
Cool the Schiff base solution to 0°C in an ice bath.
-
Slowly and simultaneously add the acid/triethylamine solution and the tosyl chloride solution to the stirred Schiff base solution over a period of 1 hour using dropping funnels.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure benzotriazole-β-lactam.
Characterization Data
The synthesized compounds should be characterized by standard spectroscopic methods. The following table provides representative data for a generic benzotriazole-β-lactam.
| Parameter | Representative Data |
| Appearance | White to pale yellow solid |
| Yield | 60-85% |
| ¹H NMR (CDCl₃, δ ppm) | 7.20-8.10 (m, Ar-H), 5.50-5.90 (d, β-lactam CH), 4.80-5.20 (d, β-lactam CH), 5.30 (s, CH₂) |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H), 1760-1740 (β-lactam C=O), 1600-1450 (Ar C=C) |
| Mass Spec (ESI-MS) m/z | Calculated [M+H]⁺ |
Biological Activity
Antimicrobial Activity
Benzotriazole-β-lactams have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][9] The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| BT-β-Lactam 1 | 1.56 | 1.56 | 6.25 | 3.12 | >100 | >100 |
| BT-β-Lactam 2 | 3.12 | 1.56 | 12.5 | 6.25 | 50 | 100 |
| BT-β-Lactam 3 | 6.25 | 3.12 | 25 | 12.5 | >100 | >100 |
| Norfloxacin | 0.5 | 0.25 | 0.5 | 1 | - | - |
| Ketoconazole | - | - | - | - | 1 | 2 |
Antimalarial Activity
Certain benzotriazole-β-lactams have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.[7] Their mechanism of action is believed to involve the inhibition of the enzyme dihydrofolate reductase (DHFR).[7]
| Compound | IC₅₀ (µM) vs. P. falciparum K1 |
| BT-β-Lactam 4 | 5.56 |
| BT-β-Lactam 5 | 9.73 |
| BT-β-Lactam 6 | 15.21 |
| Chloroquine | 0.02 |
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
The antimalarial activity of these compounds is attributed to their ability to inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), a critical enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and some amino acids, and its disruption is lethal to the parasite.
Caption: Inhibition of the PfDHFR pathway by benzotriazole-β-lactams.
Conclusion
The synthetic protocols outlined in these application notes provide a reliable and efficient route to novel benzotriazole-β-lactams. The preliminary biological data indicates that these compounds are a promising class of molecules for further investigation in the development of new antimicrobial and antimalarial drugs. The versatility of the Staudinger cycloaddition allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
References
- 1. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]
- 2. jrasb.com [jrasb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
The Role of Benzotriazol-1-yl-acetic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzotriazol-1-yl-acetic acid and its derivatives have emerged as versatile reagents in organic synthesis, particularly in the construction of various heterocyclic scaffolds. The unique reactivity of the benzotriazole moiety, acting as an excellent leaving group and an activating agent, facilitates a wide range of cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic compounds, including benzimidazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles.
Application Notes
This compound serves as a valuable precursor for several key reactive intermediates. Its synthesis typically begins with the N-alkylation of benzotriazole with an ethyl chloroacetate, followed by hydrolysis to the carboxylic acid. For many synthetic applications, the carboxylic acid is converted to more reactive species such as the corresponding acid chloride or hydrazide.
Synthesis of Precursors:
The journey from commercially available starting materials to versatile heterocyclic building blocks often begins with the synthesis of this compound and its activated derivatives. A common route involves the reaction of benzotriazole with ethyl chloroacetate to form ethyl 1H-benzotriazol-1-ylacetate[1][2]. This ester can then be hydrolyzed to the desired this compound or converted directly into other useful intermediates. For instance, treatment of the ester with hydrazine hydrate yields this compound hydrazide, a key precursor for 1,3,4-oxadiazoles[3]. Alternatively, the carboxylic acid can be treated with thionyl chloride to produce the highly reactive 1H-benzotriazol-1-ylacetyl chloride[1].
General Reaction Pathways:
The utility of this compound in heterocyclic synthesis is primarily attributed to two key strategies:
-
Condensation followed by Cyclization: The carboxylic acid or its activated form can undergo condensation with a suitable binucleophile, such as an o-phenylenediamine, to form an intermediate that subsequently cyclizes to the desired heterocycle. This is a common strategy for the synthesis of benzimidazoles.
-
Formation of Acyclic Precursors for Cyclization: The Benzotriazol-1-yl-acetyl moiety can be incorporated into a larger molecule, which is then induced to cyclize, often with the benzotriazole group acting as a leaving group.
The following diagram illustrates the general workflow for preparing key precursors from benzotriazole.
Figure 1: Synthesis of Key Precursors.
Synthesis of Benzimidazoles
The reaction of o-phenylenediamines with carboxylic acids is a fundamental method for the synthesis of benzimidazoles. While direct protocols for the use of this compound are not extensively reported, a general and reliable method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. It is anticipated that this compound can be effectively employed in this manner.
The logical workflow for this synthesis is depicted below.
Figure 2: Proposed Benzimidazole Synthesis Workflow.
Synthesis of 1,3,4-Oxadiazoles
A well-established application of this compound derivatives is in the synthesis of 1,3,4-oxadiazoles. The key intermediate for this transformation is this compound hydrazide. This hydrazide can be condensed with various reagents, such as aldehydes or carboxylic acids, followed by cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole ring system.
The synthetic pathway is outlined in the following diagram.
Figure 3: 1,3,4-Oxadiazole Synthesis Workflow.
Synthesis of 1,2,4-Triazoles
The synthesis of 1,2,4-triazoles can be achieved through a multi-component reaction involving a carboxylic acid, an amidine, and a hydrazine[4]. This compound can be utilized in this context, likely after activation with a coupling agent like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to form a reactive acylamidine intermediate, which then undergoes cyclization with a hydrazine.
A representation of this synthetic logic is provided below.
Figure 4: 1,2,4-Triazole Synthesis Logic.
Data Presentation
| Compound/Intermediate | Starting Materials | Reagents | Solvent | Yield (%) | M.P. (°C) | Reference |
| Benzotriazole | o-Phenylenediamine | NaNO₂, Glacial Acetic Acid | Water | ~67 | 99-100 | [1] |
| Ethyl 1H-benzotriazol-1-ylacetate | Benzotriazole, Ethyl chloroacetate | K₂CO₃ | Acetone | 60 | 40 | [1][2] |
| 1-(1H-Benzo[d][4][5]triazol-1-yl)-2-chloroethanone | Benzotriazole, Chloroacetyl chloride | Anhydrous sodium acetate | Dry acetone | 82 | 73-75 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-benzotriazol-1-ylacetate[1][2]
This protocol describes the N-alkylation of benzotriazole to produce the ethyl ester of this compound.
Materials:
-
Benzotriazole (0.1 mol)
-
Ethyl chloroacetate (0.1 mol)
-
Anhydrous potassium carbonate (K₂CO₃) (0.3 g)
-
Acetone (60 mL)
-
Chloroform
-
Ether
Procedure:
-
A mixture of benzotriazole (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.3 g) in 60 mL of acetone is stirred for 10 hours.
-
The solvent is removed under reduced pressure.
-
A solid mass is produced, which is then recrystallized from a mixture of chloroform and ether (8:2 v/v) to obtain needle-shaped brown crystals.
Expected Yield: 60% Melting Point: 40°C
Protocol 2: Synthesis of this compound hydrazide[3]
This protocol details the conversion of the ethyl ester to the corresponding hydrazide, a key precursor for 1,3,4-oxadiazoles.
Materials:
-
Ethyl 1H-benzotriazol-1-ylacetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of ethyl 1H-benzotriazol-1-ylacetate in ethanol is treated with an excess of hydrazine hydrate.
-
The mixture is refluxed for a specified period (typically several hours) until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure hydrazide.
Protocol 3: General Procedure for the Synthesis of 2-(Benzotriazol-1-ylmethyl)-5-aryl-1,3,4-oxadiazoles
This protocol outlines the final steps for the synthesis of 1,3,4-oxadiazoles from the hydrazide.
Materials:
-
This compound hydrazide
-
Substituted aromatic aldehyde
-
Glacial acetic acid (catalytic amount)
-
Ethanol
-
Oxidizing agent (e.g., I₂/KI, chloramine-T)
Procedure:
-
Hydrazone Formation: Equimolar amounts of this compound hydrazide and a substituted aromatic aldehyde are dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 2-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated hydrazone is filtered, washed, and dried.
-
Oxidative Cyclization: The synthesized hydrazone is dissolved in a suitable solvent (e.g., ethanol, chloroform). An oxidizing agent is added, and the reaction mixture is stirred at room temperature or refluxed until the starting material is consumed. The work-up procedure will depend on the oxidizing agent used but typically involves quenching the excess oxidant, extraction with an organic solvent, and purification by column chromatography or recrystallization.
Protocol 4: General Procedure for the Synthesis of 2-(Benzotriazol-1-ylmethyl)-1H-benzimidazoles
This is a generalized protocol based on the established synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids.
Materials:
-
o-Phenylenediamine
-
This compound
-
4M Hydrochloric acid or Polyphosphoric acid (PPA)
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and this compound (1 equivalent) is heated in 4M hydrochloric acid or polyphosphoric acid at an elevated temperature (e.g., 100-150°C) for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and carefully neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate is formed.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Figure 2. Benzotriazol-1yl-acetic acid hydrazide (B) : Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives : Science and Education Publishing [pubs.sciepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Detection of Benzotriazoles in Water Samples
Introduction
Benzotriazoles are a class of synthetic compounds widely used as corrosion inhibitors in various applications, including dishwasher detergents, aircraft de-icing fluids, and industrial cooling systems.[1][2] Due to their high polarity, water solubility, and persistence, they are frequently detected in wastewater, surface water, and even drinking water, raising concerns about their potential environmental and human health impacts.[1][2][3] Consequently, robust and sensitive analytical methods are essential for monitoring their presence and fate in aqueous environments. This document provides detailed protocols for the determination of benzotriazoles in water samples, primarily focusing on Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted and effective technique.
Overview of Analytical Strategies
The analysis of benzotriazoles in water typically involves a two-step process: sample preparation for extraction and pre-concentration, followed by instrumental analysis for separation and detection.
-
Sample Preparation: Due to the low concentrations (ng/L to µg/L) of benzotriazoles in environmental waters, an extraction and enrichment step is usually necessary.[2]
-
Solid-Phase Extraction (SPE): This is the most common technique, valued for its high pre-concentration factors, reduced solvent consumption compared to liquid-liquid extraction, and potential for automation.[2][4] Polymeric reversed-phase sorbents like Oasis HLB are frequently used.[5][6]
-
Dispersive Liquid-Liquid Microextraction (DLLME): This method offers rapid extraction with minimal solvent use but may require a derivatization step, especially when coupled with Gas Chromatography.[7]
-
Direct Aqueous Injection: For less complex matrices like drinking water, or when instrumental sensitivity is very high, direct injection into the analytical system is possible, simplifying the workflow.[1][8]
-
-
Instrumental Analysis:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for its high sensitivity, selectivity, and applicability to polar, non-volatile compounds like benzotriazoles without the need for derivatization.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used, but it typically requires a derivatization step (e.g., acetylation) to improve the volatility of the polar benzotriazoles.[7][9]
-
Quantitative Data Summary
The performance of various analytical methods for benzotriazole detection is summarized in the table below, providing a comparison of their limits of quantification (LOQs) and recovery efficiencies across different water matrices.
| Analyte(s) | Water Matrix | Sample Preparation | Analytical Method | LOQ (ng/L) | Recovery (%) | Reference |
| 1H-Benzotriazole (BTri), Tolyltriazole (TTri) | Groundwater, Untreated Wastewater | SPE | LC-ESI-MS/MS | 10 - 25 | 95 - 113 | [1][10] |
| BTri, 4-TTri, 5-TTri, Xylyltriazole (XTri), 5-Cl-BTri | Ultrapure Water | Concurrent Derivatization-DLLME | GC-MS | 7 - 80 | 86 - 112 | [7] |
| BTri, 5-Methyl-BTri (5-M-BT), 5,6-Dimethyl-BTri (5,6-DM-BT), 5-Cl-BTri | Surface Water | SPE | HPLC-UV | 1900 - 3200 (as LOD) | 87.8 - 125.6 | [6] |
| 6 Benzotriazoles, 4 Benzothiazoles | Drinking Water, Surface Water | SPE | LC-Orbitrap MS | 10 (as MDL) | 45 - 125 | [11] |
| 4 Benzotriazoles, 6 Benzothiazoles | Surface Water, Wastewater | Mixed-Mode SPE | LC-MS/MS | 2 - 290 | 80 - 100 | [12] |
| Low Molecule Benzotriazoles & UV Stabilizers | Wastewater | USAEME | GC-MS | 3 - 116 | 77 - 137 | [9] |
| 1H-Benzotriazole | Drinking Water | Direct Aqueous Injection | LC/MS/MS | 500 | N/A (Validated) | [8] |
Note: LOQ = Limit of Quantification; LOD = Limit of Detection; MDL = Method Detection Limit; SPE = Solid-Phase Extraction; DLLME = Dispersive Liquid-Liquid Microextraction; USAEME = Ultrasound-Assisted Emulsification Microextraction; LC-ESI-MS/MS = Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry; GC-MS = Gas Chromatography-Mass Spectrometry; HPLC-UV = High-Performance Liquid Chromatography with Ultraviolet Detection.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of benzotriazoles in water samples, from collection to final data processing.
Caption: General workflow for benzotriazole analysis in water.
Detailed Experimental Protocols
Protocol 1: Analysis by Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is a robust method for the sensitive determination of various benzotriazoles in surface water and wastewater.
1. Principle Water samples are first filtered and acidified. Analytes are then extracted and concentrated from the water matrix onto a solid-phase cartridge. After washing the cartridge to remove interferences, the benzotriazoles are eluted with an organic solvent. The eluate is then analyzed by LC-MS/MS for separation and quantification.[2][11]
2. Apparatus and Reagents
-
Glass fiber filters (0.45 µm)
-
SPE cartridges (e.g., Oasis HLB, 200 mg, 6 mL)[11]
-
SPE vacuum manifold
-
LC-MS/MS system with an electrospray ionization (ESI) source[13]
-
Reagents: Methanol, Acetonitrile (HPLC or LC-MS grade), Formic acid, Ultrapure water, Hydrochloric acid (HCl)
-
Stock standards of target benzotriazoles and isotopically labeled internal standards (e.g., Benzotriazole-d4)[11]
3. Sample Preparation
-
Collect water samples in pre-cleaned amber glass bottles.
-
Filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
For a 250 mL sample, add an appropriate amount of internal standard solution.
-
Acidify the sample to pH 2 using HCl. This significantly improves the recovery of benzotriazoles.[11]
4. Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 2). Do not allow the cartridge to go dry.[11]
-
Sample Loading: Load the acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove co-extracted hydrophilic interferences.
-
Drying: Dry the cartridge thoroughly under vacuum for at least 60 minutes to remove residual water.[11]
-
Elution: Elute the retained analytes by passing two 2.5 mL aliquots of an appropriate solvent (e.g., acetonitrile or a methanol/acetonitrile mixture) through the cartridge.[11] Collect the eluate in a clean tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
5. Instrumental Analysis (LC-MS/MS)
-
LC Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: Ultrapure water with 0.1% formic acid[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[13]
-
Flow Rate: 0.4 mL/min[13]
-
Injection Volume: 5 µL[13]
-
Gradient: Start with 50% B, hold for 6 min, increase to 100% B over 2 min, hold for 4 min, then return to initial conditions.[13]
-
-
MS/MS Conditions (Example):
6. Quality Control
-
Analyze a method blank and a laboratory fortified blank with each batch of samples.[8]
-
Prepare a calibration curve using standards prepared in a solvent matching the final eluate.[8]
-
Monitor the recovery of the internal standard in all samples and standards; it should be within an acceptable range (e.g., 70-130%).
Protocol 2: Analysis by Concurrent Derivatization-DLLME and GC-MS
This protocol is an alternative for labs equipped with GC-MS and is effective for a range of benzotriazoles.
1. Principle This method combines derivatization (acetylation) and extraction into a single step. An organic extraction solvent (e.g., toluene) and a disperser solvent (e.g., acetonitrile) containing a derivatizing agent (acetic anhydride) are rapidly injected into the aqueous sample. This forms a cloudy solution where analytes are simultaneously acetylated to increase their volatility and extracted into fine droplets of the extraction solvent. Centrifugation separates the organic phase for GC-MS analysis.[7]
2. Apparatus and Reagents
-
GC-MS system
-
Conical-bottom glass centrifuge tubes (15 mL) with screw caps
-
Microsyringe
-
Centrifuge
-
Reagents: Toluene, Acetonitrile, Acetic anhydride, Disodium hydrogen phosphate (Na₂HPO₄)[7]
3. Experimental Procedure
-
Place a 10 mL aliquot of the water sample into a 15 mL centrifuge tube.[7]
-
Add 1 mL of 8% (w/v) Na₂HPO₄ solution.[7]
-
Prepare a ternary mixture consisting of 1.5 mL acetonitrile (disperser), 60 µL toluene (extractant), and 100 µL acetic anhydride (derivatizing agent).[7]
-
Rapidly inject this mixture into the sample tube. A cloudy solution will form.
-
Vortex for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 4000 rpm for 5 minutes. The fine droplets of toluene will sediment at the bottom of the tube.
-
Carefully collect the organic phase (approximately 50-60 µL) using a microsyringe.
-
Inject 1-2 µL into the GC-MS system for analysis.
4. Instrumental Analysis (GC-MS)
-
GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Optimize the oven temperature program to separate the acetylated benzotriazole derivatives.
-
MS Conditions: Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.
References
- 1. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waterboards.ca.gov [waterboards.ca.gov]
- 9. Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Benzotriazol-1-yl-acetic acid in Aqueous Samples by Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzotriazol-1-yl-acetic acid is a derivative of benzotriazole, a class of compounds widely used as corrosion inhibitors, UV stabilizers, and in pharmaceutical synthesis.[1] Monitoring the presence and concentration of such compounds in various matrices is crucial for environmental assessment, quality control in industrial processes, and for pharmacokinetic studies in drug development. This application note presents a detailed protocol for the quantitative analysis of this compound in aqueous samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is based on established protocols for related benzotriazole compounds and provides a robust starting point for method development and validation.
Experimental Protocols
This section details the necessary steps for sample preparation, and the conditions for Liquid Chromatography and Mass Spectrometry analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices or when low detection limits are required, a solid-phase extraction (SPE) step is recommended to concentrate the analyte and remove interfering substances.
Materials:
-
Oasis HLB SPE cartridges (or equivalent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample vials
Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the aqueous sample (e.g., 100 mL, pH adjusted to ~3 with formic acid) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analyte from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
Liquid Chromatography (LC) Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Instrumentation:
-
Triple quadrupole or high-resolution mass spectrometer.
Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound. These values are estimations based on the analysis of structurally similar benzotriazole compounds and should be experimentally determined during method validation.
| Parameter | Expected Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Precursor Ion ([M+H]⁺) | m/z 178.1 |
| Product Ions (for MRM) | To be determined experimentally (e.g., fragments corresponding to loss of COOH, and cleavage of the acetic acid group) |
| Retention Time (RT) | To be determined experimentally (expected to be in the mid-polarity range) |
| Limit of Detection (LOD) | Estimated at 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | Estimated at 0.5 - 5 µg/L |
| Linearity (r²) | > 0.99 over a defined concentration range (e.g., 1 - 500 µg/L) |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the LC-MS analysis of this compound.
Caption: Experimental workflow for LC-MS analysis.
Caption: Analyte journey through the LC-MS system.
References
Benzotriazol-1-yl-acetic Acid: A Potent Corrosion Inhibitor for Metals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzotriazol-1-yl-acetic acid (BTAA) is a derivative of the well-known corrosion inhibitor benzotriazole (BTA). The addition of an acetic acid group to the benzotriazole molecule enhances its solubility and modifies its electronic properties, making it a subject of interest for the development of advanced corrosion inhibitors. BTAA has demonstrated significant potential in protecting various metals, including mild steel and copper alloys, from corrosive environments. This document provides a detailed overview of its application, supported by quantitative data and experimental protocols.
Mechanism of Action
This compound functions as a mixed-type corrosion inhibitor. Its protective action is attributed to the formation of a stable, passive film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive medium. The inhibition mechanism involves the adsorption of BTAA molecules onto the metal surface through the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxyl group. This forms a complex with the metal ions, creating a protective layer that impedes both anodic and cathodic reactions of the corrosion process.
Data Presentation
The efficacy of this compound and its derivatives as corrosion inhibitors has been evaluated through various electrochemical and gravimetric techniques. The following tables summarize key quantitative data from studies on related benzotriazole derivatives, providing insights into the potential performance of BTAA.
Table 1: Weight Loss Data for a Benzotriazole Derivative on Mild Steel in 1M HCl
| Inhibitor Concentration (ppm) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 | 1.25 | - |
| 100 | 0.45 | 64.0 |
| 200 | 0.32 | 74.4 |
| 300 | 0.25 | 80.0 |
| 400 | 0.20 | 84.0 |
| 500 | 0.17 | 86.4 |
Note: Data is for 1-acetyl-1H-benzotriazole, a related compound, and is illustrative of the potential performance of BTAA.
Table 2: Potentiodynamic Polarization Data for a Benzotriazole Derivative on Mild Steel in 1M HCl
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| 0 | -485 | 1150 | 75 | 125 | - |
| 100 | -475 | 410 | 70 | 120 | 64.3 |
| 200 | -470 | 290 | 68 | 118 | 74.8 |
| 300 | -465 | 220 | 65 | 115 | 80.9 |
| 400 | -460 | 180 | 62 | 112 | 84.3 |
| 500 | -455 | 150 | 60 | 110 | 87.0 |
Note: Data is for 1-acetyl-1H-benzotriazole, a related compound, and is illustrative of the potential performance of BTAA.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing studies.
Weight Loss Measurement Protocol
This method provides a direct measure of the corrosion rate and the inhibitor's efficiency.
Materials:
-
Metal coupons (e.g., mild steel) of known dimensions
-
Corrosive medium (e.g., 1M HCl)
-
This compound (BTAA)
-
Acetone
-
Distilled water
-
Analytical balance
Procedure:
-
Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Accurately weigh the cleaned coupons using an analytical balance.
-
Prepare the corrosive solution with and without various concentrations of BTAA.
-
Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following equations:
-
CR (mg cm⁻² h⁻¹) = ΔW / (A * t)
-
Where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.
-
-
%IE = [(CR_blank - CR_inh) / CR_blank] * 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
Potentiodynamic Polarization Protocol
This electrochemical technique is used to determine the corrosion current and potential, and to understand the kinetic aspects of the anodic and cathodic reactions.
Materials:
-
Three-electrode electrochemical cell (working electrode: metal sample, counter electrode: platinum, reference electrode: Saturated Calomel Electrode - SCE)
-
Potentiostat/Galvanostat
-
Corrosive medium with and without BTAA
Procedure:
-
Prepare the working electrode by embedding the metal sample in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface to a mirror finish, degrease with acetone, and rinse with distilled water.
-
Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with the test solution (with or without BTAA).
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a certain period (e.g., 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Plot the polarization curve (log I vs. E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the curve to their intersection.
-
Calculate the inhibition efficiency using the Icorr values.
Electrochemical Impedance Spectroscopy (EIS) Protocol
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed on the metal surface.
Materials:
-
Three-electrode electrochemical cell
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Corrosive medium with and without BTAA
Procedure:
-
Prepare and set up the three-electrode cell as described in the potentiodynamic polarization protocol.
-
Allow the system to reach a steady-state at the OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Represent the data using Nyquist and Bode plots.
-
Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The inhibition efficiency can be calculated from the charge transfer resistance values.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed inhibition mechanism.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition by BTAA.
Application Notes and Protocols: Benzotriazol-1-yl-acetic Acid in UV Stabilizer Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzotriazol-1-yl-acetic acid and its derivatives in the development of Ultraviolet (UV) stabilizers. This document outlines the synthesis, mechanism of action, and protocols for the application and evaluation of these compounds in protecting materials from UV degradation.
Introduction to Benzotriazole UV Stabilizers
Benzotriazole derivatives are a prominent class of UV absorbers used to protect a wide range of materials, particularly polymers, from the damaging effects of ultraviolet radiation. Their primary mechanism of action involves the absorption of harmful UV rays and their dissipation as harmless thermal energy through a process known as Excited-State Intramolecular Proton Transfer (ESIPT). This photophysical process allows the benzotriazole molecule to undergo a rapid and reversible tautomerization, effectively preventing the absorbed energy from initiating degradation pathways in the host material. This compound serves as a versatile precursor for the synthesis of novel UV stabilizers with tailored properties.
Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)
The UV stabilizing effect of hydroxyphenyl benzotriazoles, which can be synthesized from this compound derivatives, is attributed to the ESIPT mechanism. Upon absorption of a UV photon, an intramolecular proton transfer occurs from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring. This excited-state keto-tautomer then rapidly returns to the ground state, releasing the energy as heat, and the proton is transferred back to its original position. This cyclic process is highly efficient and allows the molecule to dissipate large amounts of UV energy without undergoing photodegradation itself.
Caption: Mechanism of UV energy dissipation via ESIPT.
Experimental Protocols
Synthesis of this compound and its Ethyl Ester
This protocol describes a two-step synthesis, starting with the formation of benzotriazole, followed by its N-alkylation to produce ethyl benzotriazol-1-ylacetate, which can then be hydrolyzed to this compound.
Part A: Synthesis of 1H-Benzotriazole [1][2][3][4]
-
Materials: o-phenylenediamine, glacial acetic acid, sodium nitrite, deionized water, ice.
-
Procedure:
-
In a beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g (11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of water. Gentle warming may be necessary to achieve a clear solution.
-
Cool the solution to 15°C in an ice bath and stir.
-
In a separate beaker, prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 mL of water.
-
Add the sodium nitrite solution to the o-phenylenediamine solution in one portion while stirring. The temperature of the reaction mixture will rise.
-
Once the temperature begins to fall, continue stirring for 15-30 minutes and then cool the mixture in an ice bath.
-
Collect the precipitated benzotriazole by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or benzene to obtain pure 1H-benzotriazole.
-
Part B: Synthesis of Ethyl 2-(1H-benzotriazol-1-yl)acetate [1][2][5][6][7][8]
-
Materials: 1H-benzotriazole, ethyl chloroacetate, anhydrous potassium carbonate, acetone.
-
Procedure:
-
In a round-bottom flask, combine 1H-benzotriazole (0.1 mol), ethyl chloroacetate (0.1 mol), and 0.3 g of anhydrous potassium carbonate in 60 mL of acetone.
-
Stir the mixture at room temperature for 10 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid mass can be recrystallized from a mixture of chloroform and ether to yield needle-shaped crystals of ethyl 2-(1H-benzotriazol-1-yl)acetate.
-
Part C: Hydrolysis to this compound
-
Materials: Ethyl 2-(1H-benzotriazol-1-yl)acetate, sodium hydroxide, ethanol, hydrochloric acid.
-
Procedure:
-
Dissolve ethyl 2-(1H-benzotriazol-1-yl)acetate in ethanol.
-
Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with hydrochloric acid to precipitate the this compound.
-
Filter, wash with cold water, and dry the product.
-
Caption: Synthesis workflow for this compound.
Incorporation of UV Stabilizers into Polymers
This protocol provides a general method for incorporating this compound derivatives into a polymer matrix.
-
Materials: Polymer resin (e.g., polyethylene, polypropylene, PVC), this compound derivative (0.1-2.0% by weight), processing equipment (e.g., twin-screw extruder, injection molder).
-
Procedure:
-
Dry the polymer resin to the manufacturer's specifications.
-
Create a masterbatch by blending a high concentration of the UV stabilizer with a small amount of the polymer resin.
-
Melt-blend the masterbatch with the bulk of the polymer resin using a twin-screw extruder at a temperature appropriate for the specific polymer.
-
Ensure thorough mixing to achieve a homogeneous dispersion of the UV stabilizer within the polymer matrix.
-
Process the stabilized polymer into the desired form (e.g., films, plaques) by injection molding or film casting.
-
Evaluation of UV Stability
The following protocols are based on standard methods for assessing the performance of UV stabilizers in polymers.[9][10][11][12][13]
Accelerated Weathering Test (ASTM D4329 / ISO 4892-3) [9][10][11][12]
-
Apparatus: Fluorescent UV accelerated weathering tester (QUV).
-
Procedure:
-
Place the polymer samples (with and without the UV stabilizer) in the QUV test chamber.
-
Expose the samples to alternating cycles of UV radiation (using UVA-340 or UVB-313 lamps) and moisture (condensation) at controlled, elevated temperatures.
-
Periodically remove the samples and evaluate changes in their physical and optical properties.
-
Property Evaluation:
-
Color Change: Measure the change in color (e.g., yellowing index) using a spectrophotometer according to ASTM D1925.
-
Gloss Retention: Measure the gloss of the samples at a specific angle (e.g., 60°) using a gloss meter according to ASTM D523.
-
Mechanical Properties: Evaluate the change in tensile strength, elongation at break, and impact strength according to relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D256 for Izod impact).
Data Presentation
Table 1: UV Absorbance Characteristics of Different UV Stabilizer Classes
| UV Stabilizer Class | Typical λmax (nm) | UV Absorption Range (nm) |
| Benzotriazoles | 300-350 | 290-400 |
| Benzophenones | 290-340 | 280-380 |
| Triazines | 330-360 | 300-400 |
Table 2: Comparative Performance of UV Stabilizers in Polymers
| UV Stabilizer | Mechanism | Advantages | Disadvantages | Typical Applications |
| Benzotriazoles | UV Absorption (ESIPT) | High UV absorption efficiency, good photostability, minimal color contribution. | Can migrate from the polymer matrix over time. | Polyolefins, PVC, Polycarbonates, Coatings. |
| Benzophenones | UV Absorption | Broad UV absorption, good compatibility with various polymers. | Can impart a slight yellow tint, lower photostability than benzotriazoles. | Polyolefins, PVC, Adhesives. |
| Hindered Amine Light Stabilizers (HALS) | Radical Scavenging | Highly effective at low concentrations, long-term stability, regenerative mechanism. | Do not absorb UV radiation, can interact with acidic components. | Polyolefins, Polyurethanes, Automotive coatings. |
Logical Relationships and Workflows
The following diagram illustrates the overall workflow from the development of a UV stabilizer based on this compound to its final application and performance evaluation.
Caption: Overall workflow from synthesis to application.
Disclaimer: The information provided in these application notes is intended for research and development purposes. The performance of any UV stabilizer is highly dependent on the specific polymer system, processing conditions, and end-use environment. It is recommended to conduct thorough testing to validate the suitability of this compound derivatives for any specific application.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Synthesis and characterization of ethyl benzotriazolyl acrylate-based D–π–A fluorophores for live cell-based imaging applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00108E [pubs.rsc.org]
- 6. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate [escholarship.org]
- 9. infinitalab.com [infinitalab.com]
- 10. micomlab.com [micomlab.com]
- 11. Comprehensive Guide to UV Exposure Testing: Standards, Methods, and Importance in Material Durability - Riukai Machinery [riukai.net]
- 12. sofeast.com [sofeast.com]
- 13. geosyntheticsmagazine.com [geosyntheticsmagazine.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzotriazol-1-yl-acetic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Benzotriazol-1-yl-acetic acid.
Troubleshooting Guide
Problem 1: Low Overall Yield of this compound
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield in this synthesis is a common issue and can arise from several factors throughout the two main stages: the initial N-alkylation of benzotriazole and the subsequent hydrolysis of the resulting ester. The primary culprit is often the formation of an undesired N2-alkylated isomer during the N-alkylation step.
Here is a systematic approach to troubleshooting:
-
Confirm the Purity of Starting Materials: Ensure your benzotriazole and chloroacetic acid (or its ethyl ester) are pure. Impurities can lead to side reactions and lower the yield.
-
Optimize the N-Alkylation Step: This is the most critical stage for maximizing the yield of the desired N1-isomer.
-
Choice of Base and Solvent: The base and solvent system significantly influences the ratio of N1 to N2 isomers. Weaker bases and polar aprotic solvents generally favor the formation of the desired N1-product.
-
Reaction Temperature: Lower temperatures can sometimes improve the regioselectivity towards the N1-isomer.
-
-
Ensure Complete Hydrolysis: If you are following a two-step procedure via the ethyl ester, incomplete hydrolysis will result in a lower yield of the final acid. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the starting ester has been consumed.
-
Purification Strategy: Inefficient purification can lead to loss of product.
Problem 2: Poor Regioselectivity - Mixture of N1 and N2 Isomers
Q: I have a mixture of N1 and N2 isomers after the N-alkylation step. How can I favor the formation of the desired N1-isomer?
A: The formation of a mixture of N1 and N2-alkylated benzotriazoles is the most significant challenge in this synthesis.[1] Here are several strategies to improve the regioselectivity for the N1-isomer:
-
Solvent and Base Selection: The choice of solvent and base is crucial. A common method involves using potassium carbonate as the base in a polar aprotic solvent like acetone.[2][3] Some studies suggest that the use of basic ionic liquids can also improve the N1/N2 ratio.
-
Solvent-Free and Microwave-Assisted Conditions: Solvent-free reaction conditions, sometimes in combination with microwave irradiation, have been shown to improve the regioselectivity and reduce reaction times.[4]
-
Catalytic Methods: Recent research has explored the use of specific catalysts to direct the alkylation to the N1 position. For instance, B(C6F5)3 has been used as a catalyst for site-selective N1-alkylation with diazoalkanes.[4] While not directly applicable to chloroacetic acid, this highlights the potential of catalytic approaches.
Table 1: Comparison of Reaction Conditions for N-Alkylation of Benzotriazole
| Alkylating Agent | Base | Solvent | Temperature | Reported Yield (N1-product) | Reference |
| Ethyl Chloroacetate | K₂CO₃ | Acetone | Reflux | 60% | [2][3] |
| Alkyl Halides | [Bmim]OH | Solvent-free | Not specified | Improved N1/N2 ratio | |
| Diazoalkanes | B(C6F5)₃ (catalyst) | Dichloromethane | Room Temp. | Good to excellent | [4] |
Frequently Asked Questions (FAQs)
Q1: What is a reliable, detailed protocol for the synthesis of this compound?
A1: A common and reasonably effective method is a two-step synthesis involving the N-alkylation of benzotriazole with ethyl chloroacetate, followed by hydrolysis of the resulting ester.
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Synthesis of Ethyl 1H-benzotriazol-1-ylacetate [2][3]
-
To a solution of benzotriazole (0.1 mol) in acetone (60 ml), add anhydrous potassium carbonate (0.15 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (0.11 mol) dropwise to the suspension.
-
Reflux the reaction mixture for 10-12 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl 1H-benzotriazol-1-ylacetate.
-
The crude product can be purified by column chromatography or recrystallization. A reported yield for this step is around 60%.[2][3]
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 1H-benzotriazol-1-ylacetate in a suitable solvent such as a mixture of ethanol and water.
-
Add a base, such as sodium hydroxide (1.2 equivalents), to the solution.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The precipitated this compound can be collected by filtration, washed with cold water, and dried.
Q2: How can I purify the final this compound, especially if the N2-isomer is present?
A2: Purification can be challenging due to the similar polarities of the N1 and N2 isomers.
-
Recrystallization: This is the most common method for purifying the final product. A suitable solvent system (e.g., water, ethanol/water) should be determined experimentally.
-
Column Chromatography: If recrystallization is ineffective in separating the isomers, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) may be necessary. The separation can be monitored by TLC.
Q3: Are there any common side reactions I should be aware of?
A3: Besides the formation of the N2-isomer, other potential side reactions include:
-
Dialkylation: Although less common with benzotriazole, it is a possibility if an excess of the alkylating agent is used.
-
Hydrolysis of the Alkylating Agent: If there is moisture in the reaction, the ethyl chloroacetate can hydrolyze to chloroacetic acid, which can complicate the reaction and purification.
-
Decomposition: At excessively high temperatures, some of the reactants or products may decompose, leading to a lower yield and the formation of impurities.
Visualizing the Workflow and Troubleshooting
Below are diagrams illustrating the experimental workflow and a logical approach to troubleshooting low yield.
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
Identifying and minimizing side reactions in peptide coupling with Benzotriazol-1-yl-acetic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in peptide synthesis. The focus is on identifying and minimizing side reactions when using benzotriazole-based coupling additives, a cornerstone of modern peptide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the role of a benzotriazole-based additive in peptide coupling?
A1: In peptide synthesis, particularly when using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), a benzotriazole-based additive such as 1-hydroxybenzotriazole (HOBt) is crucial. Its primary role is to act as a racemization suppressant. The carbodiimide activates the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to forming an oxazolone, which can lead to the loss of stereochemical integrity (epimerization) of the amino acid.[1][2] HOBt reacts with the O-acylisourea to form an HOBt-ester, which is less reactive and less susceptible to oxazolone formation, thereby minimizing epimerization.[1][3][4] Additives like HOBt can also enhance the reactivity and reduce the formation of N-acylurea byproducts.[3]
Q2: Are there alternatives to HOBt?
A2: Yes, several alternatives to HOBt have been developed. One of the most effective is 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the ring in HOAt provides an electronic-withdrawing effect, making it a better leaving group and resulting in faster reaction rates and even more effective suppression of racemization compared to HOBt.[5] Another class of alternatives is the oxime-based additives, such as OxymaPure®, which are non-explosive and have shown excellent performance in suppressing racemization.
Q3: What are the most common side reactions I should be aware of?
A3: Besides epimerization, several other side reactions can occur during peptide synthesis:
-
Aspartimide Formation: This occurs when an aspartic acid (Asp) residue is present in the peptide chain. The backbone amide nitrogen can attack the side-chain carboxyl group, especially under basic conditions (like Fmoc deprotection with piperidine), forming a cyclic imide. This can lead to the formation of difficult-to-separate α- and β-aspartyl peptides and epimerization of the Asp residue.[6][7][8][9]
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization of a dipeptide, resulting in the cleavage of the dipeptide from the resin support. It is most common when proline is the C-terminal residue of the dipeptide.[10][11][12][13]
-
Guanidinylation: This side reaction can occur when using uronium/aminium-based coupling reagents like HBTU or HATU. The free N-terminal amine of the peptide can attack the coupling reagent, forming a guanidinyl group that terminates the peptide chain.[14][15][16][17][18]
-
N-acylurea Formation: This is a common byproduct when using carbodiimide coupling reagents without an additive. The O-acylisourea intermediate can rearrange to form a stable N-acylurea, which terminates the peptide chain.
Q4: How can I detect these side products?
A4: The most effective way to detect side products is by using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[19] Epimerized peptides will often have a slightly different retention time on a reverse-phase HPLC column but the same mass as the desired product.[20] Aspartimide formation and subsequent rearrangement to β-peptides will also result in peaks with different retention times but the same mass. Other side products like diketopiperazines (if they remain attached to a longer peptide) or guanidinylated peptides will have different masses that can be identified by MS.
Troubleshooting Guides
Problem 1: Low Coupling Yield
| Possible Cause | Troubleshooting Step |
| Incomplete activation of the carboxylic acid | Ensure that the coupling reagent is fresh and has been stored correctly. Increase the activation time slightly, but be mindful of increasing the risk of epimerization. |
| Steric hindrance | For sterically hindered amino acids, consider switching to a more powerful coupling reagent such as HATU or PyAOP. Increasing the reaction temperature (e.g., using a microwave synthesizer) can also be effective, but may increase epimerization. |
| Peptide aggregation | If the peptide-resin is not swelling properly, aggregation may be occurring.[2] Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt. Sonication can also help to break up aggregates. |
| Premature chain termination | This could be due to side reactions like guanidinylation or N-acylurea formation. Ensure the correct stoichiometry of reagents and consider pre-activating the amino acid before adding it to the resin to minimize guanidinylation.[2] |
Problem 2: Appearance of a Shoulder Peak or a Closely Eluting Peak in HPLC
| Possible Cause | Troubleshooting Step |
| Epimerization | This is a likely cause if the side product has the same mass as the desired peptide. To minimize epimerization: • Use an additive like HOBt or, preferably, HOAt.[20] • Lower the reaction temperature. • Use a weaker base like N-methylmorpholine (NMM) instead of a stronger one like diisopropylethylamine (DIEA). • Minimize the activation time before adding the amine component. |
| Aspartimide formation leading to α/β-peptides | If your sequence contains an Asp residue, this is a strong possibility.[6][7][8][9] To mitigate this: • Use a sterically bulky protecting group for the Asp side chain. • Add HOBt to the piperidine solution during Fmoc deprotection.[2] • Use a milder base for Fmoc deprotection. |
Problem 3: Significant Peak with a Lower Molecular Weight in LC-MS
| Possible Cause | Troubleshooting Step |
| Diketopiperazine (DKP) formation | This is common at the dipeptide stage, especially with a C-terminal proline.[10][11][12][13] To prevent DKP formation: • Use a 2-chlorotrityl chloride resin, as its steric bulk hinders cyclization.[2] • Couple the third amino acid immediately after the deprotection of the second. • Use a dipeptide building block to bypass the problematic dipeptide stage. |
| Incomplete coupling in the previous step | If a coupling step is incomplete, the final product will be a "deletion sequence" with a lower molecular weight. Ensure complete coupling at each step by using a monitoring test like the Kaiser test. |
Quantitative Data on Side Reaction Minimization
Table 1: Comparison of Additives in Suppressing Epimerization
This table illustrates the effectiveness of HOAt over HOBt in reducing epimerization during the coupling of a model peptide.
| Coupling Reagent/Additive | Base | % Epimerization |
| DIC/HOBt | DIEA | 5.4% |
| DIC/HOAt | DIEA | 0.8% |
| HBTU/HOBt | DIEA | 4.2% |
| HATU/HOAt | DIEA | 0.5% |
Data adapted from comparative studies on epimerization suppression.
Table 2: Influence of Deprotection Conditions on Aspartimide Formation
This table shows the impact of different Fmoc deprotection conditions on the formation of aspartimide in a model peptide containing an Asp-Gly sequence.
| Deprotection Reagent | Temperature | % Aspartimide Formation |
| 20% Piperidine in DMF | Room Temperature | 15-20% |
| 20% Piperidine in DMF | 50°C | 40-50% |
| 5% Piperazine, 2% DBU in NMP | Room Temperature | < 5% |
Data represents typical values observed in studies on aspartimide formation.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling using DIC/HOBt
This protocol outlines a standard manual coupling step in Fmoc-based SPPS.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain the solution. Repeat the treatment with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the deprotected resin in the reaction vessel. Then, add DIC (3 equivalents) to the vessel.
-
Reaction and Monitoring: Agitate the mixture at room temperature for 1-2 hours. Monitor the completion of the reaction using a qualitative method like the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: After a complete reaction, drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: HPLC Analysis of Crude Peptide
This protocol provides a general method for analyzing the purity of a cleaved peptide by reverse-phase HPLC.[19][21][22][23]
-
Sample Preparation: After cleaving the peptide from the resin and precipitating it, dissolve a small amount of the crude peptide in the initial mobile phase solvent (e.g., 95% water with 0.1% trifluoroacetic acid (TFA), 5% acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for most peptides.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized for better resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram. The purity of the peptide is determined by the relative area of the main peak. Side products can be identified by their different retention times and, if coupled to a mass spectrometer, by their mass-to-charge ratio.
Visual Guides
Caption: Mechanism of peptide coupling with a carbodiimide and the role of HOBt in preventing epimerization.
References
- 1. mdpi.com [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. media.iris-biotech.de [media.iris-biotech.de]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hplc.eu [hplc.eu]
Technical Support Center: Purification of Benzotriazol-1-yl-acetic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Benzotriazol-1-yl-acetic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities include unreacted starting materials such as benzotriazole and ethyl chloroacetate, as well as by-products from side reactions.[1][2] Depending on the synthetic route, isomeric impurities may also be present.[3] In peptide synthesis applications, by-products can include 1-Hydroxybenzotriazole (HOBt) or its urea derivatives.[4]
Q2: What are the primary methods for purifying this compound derivatives?
A2: The most frequently employed purification techniques are recrystallization, column chromatography, and aqueous workup (acid-base extraction).[1][3][4] For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is also utilized.[5][6]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7] Common solvents for the recrystallization of benzotriazole derivatives include benzene, ethanol, water, or mixtures like ethanol/water and chloroform/ether.[2][8][9] It is often a process of trial and error to find the optimal solvent or solvent system.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the compound's melting point is lower than the solvent's boiling point, if the sample is highly impure, or if cooling is too rapid.[7] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly.[7][10]
Q5: What are the key considerations for purifying these compounds using column chromatography?
A5: Key factors include selecting the appropriate stationary phase (typically silica gel) and a suitable mobile phase (eluent).[3][11][12] The choice of eluent, often a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is critical for achieving good separation.[11][12] The ratio of these solvents may need to be optimized through techniques like Thin Layer Chromatography (TLC).[11]
Troubleshooting Guides
Problem: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Too much solvent was used, leading to significant loss of the compound in the mother liquor.[10] | Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.[8] |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Consider using a different solvent or a solvent mixture (an anti-solvent can be added to reduce solubility).[7] |
| Premature crystallization occurred during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[7] |
| Inefficient cooling. | Ensure the solution is thoroughly chilled in an ice bath to maximize crystal formation.[8] |
Problem: Impure Product After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Poor separation of spots on the TLC plate. | Optimize the solvent system for TLC to achieve better separation before scaling up to a column. |
| Column was packed improperly. | Ensure the silica gel is packed uniformly to avoid channeling. |
| Elution was too fast. | Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases. |
| Column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. |
Quantitative Data Summary
| Purification Technique | Compound | Solvent/Mobile Phase | Temperature | Yield/Purity | Reference |
| Recrystallization | Benzotriazole | Benzene | Boiling, then cooled | 75-81% | [13] |
| Recrystallization | Ethyl 1H-benzotriazol-1-ylacetate | Chloroform/Ether (8:2 v/v) | Not specified | 60% | [2] |
| Recrystallization | H-benzotriazole | Water | Cooling from 40°C to 25°C | 99.8% purity | [14][15] |
| Column Chromatography | (1H-Benzotriazol-1-yl)methyl acetate | Ethyl acetate/Hexane (1:6 v/v) | Room Temperature | 7.8% | [12] |
| Column Chromatography | Benzotriazole-based β-amino alcohols | Ethyl acetate/Hexane | Room Temperature | Good to excellent | [11] |
Experimental Protocols
Recrystallization of Benzotriazole
This protocol is adapted from a procedure for the synthesis of benzotriazole.[8]
-
Dissolution: Dissolve the crude benzotriazole product in a minimal amount of boiling water.
-
Decolorization (Optional): If the solution is colored, add a small amount of decolorizing charcoal and boil for a few minutes.
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To prevent the separation of oils, the solution can be seeded with a few crystals of the pure product once it has cooled to about 50°C.
-
Cooling: Once the solution has reached room temperature, chill it thoroughly in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold water.
-
Drying: Dry the purified crystals.
Column Chromatography for Benzotriazole Derivatives
This is a general procedure based on common practices for purifying benzotriazole derivatives.[11][12]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring it packs evenly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Preparative HPLC for High-Purity Derivatives
Preparative HPLC is used for isolating highly pure compounds.[5][6][16]
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase and column. A common mobile phase for reverse-phase HPLC is a mixture of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid.[5]
-
Scale-Up: Scale up the analytical method to a preparative system, adjusting the flow rate and injection volume for the larger column.
-
Sample Injection: Dissolve the sample in a suitable solvent and inject it onto the preparative column.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired compound, often triggered by a UV or mass spectrometer detector.[17]
-
Purity Analysis: Analyze the collected fractions for purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for purification.
Caption: Purification problems and their solutions.
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. rjptonline.org [rjptonline.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcchems.com [jcchems.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN102775362A - Cooling crystallization method of H-benzotriazole - Google Patents [patents.google.com]
- 15. CN102775362B - Cooling crystallization method of H-benzotriazole - Google Patents [patents.google.com]
- 16. warwick.ac.uk [warwick.ac.uk]
- 17. tarosdiscovery.com [tarosdiscovery.com]
Optimizing reaction conditions for synthesis of N-acylbenzotriazoles.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-acylbenzotriazoles.
Troubleshooting Guide
Encountering issues during the synthesis of N-acylbenzotriazoles can be common. This guide outlines potential problems, their probable causes, and recommended solutions to optimize your reaction conditions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of N-Acylbenzotriazole | 1. Incomplete activation of the carboxylic acid: The activating agent (e.g., thionyl chloride, trifluoroacetic anhydride) may be old, hydrated, or used in insufficient quantity.[1][2] | 1a. Use fresh, anhydrous activating agents. Consider using a slight excess (1.1-1.2 equivalents).1b. Ensure your reaction solvent (e.g., DCM, THF) is anhydrous. |
| 2. Poor quality of benzotriazole: Benzotriazole can degrade over time. | 2. Use purified benzotriazole. Recrystallization may be necessary if impurities are suspected. | |
| 3. Unsuitable solvent: The chosen solvent may not be appropriate for the specific activating agent or substrate. | 3. Dichloromethane (DCM) is a commonly used solvent for reactions with thionyl chloride and trifluoroacetic anhydride.[1][2] Tetrahydrofuran (THF) can also be effective, particularly for dicarboxylic acids.[3] | |
| 4. Reaction temperature is too low: Some activations require specific temperature ranges to proceed efficiently. | 4. Most procedures are effective at room temperature.[1][2] However, for less reactive substrates, gentle heating might be required. Always monitor the reaction by TLC. | |
| Presence of Unreacted Carboxylic Acid | 1. Insufficient amount of activating agent: Not enough activating agent was used to convert all of the starting carboxylic acid. | 1. Increase the stoichiometry of the activating agent to 1.1-1.2 equivalents relative to the carboxylic acid. |
| 2. Short reaction time: The reaction may not have been allowed to proceed to completion. | 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting carboxylic acid spot disappears. Typical reaction times are 2-3 hours.[1][2] | |
| Formation of Side Products | 1. Use of a base with sensitive substrates: The presence of a base like triethylamine (TEA) can sometimes lead to side reactions with base-sensitive functional groups.[4] | 1. For base-sensitive substrates, consider methods that do not require an external base, such as the use of thionyl chloride or trifluoroacetic anhydride.[1][2] |
| 2. Reaction with dicarboxylic acids: Mono-acylation might occur if stoichiometry is not carefully controlled.[3] | 2. When using dicarboxylic acids, ensure at least 2 equivalents of the activating agent and benzotriazole are used to achieve di-acylation.[3] | |
| 3. Furanone formation from specific acids: Levulinic acid has been observed to form furanone derivatives under certain conditions.[1] | 3. Be aware of potential intramolecular cyclizations with substrates containing appropriately positioned functional groups. | |
| Difficulty in Product Purification | 1. Excess benzotriazole: Using a large excess of benzotriazole can complicate purification. | 1. The unreacted benzotriazole can often be removed by washing the organic layer with an aqueous base solution (e.g., 2N NaOH).[5] |
| 2. Co-elution with impurities during column chromatography: The product may have a similar polarity to starting materials or byproducts. | 2. Optimize the solvent system for flash column chromatography. A common eluent system is a gradient of ethyl acetate in n-hexane.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-acylbenzotriazoles?
A1: The most prevalent and efficient methods for synthesizing N-acylbenzotriazoles directly from carboxylic acids include:
-
Thionyl Chloride Method: This one-pot procedure involves reacting the carboxylic acid with benzotriazole and thionyl chloride in a solvent like dichloromethane (DCM) at room temperature. It is known for its mild conditions and broad substrate scope.[1][5]
-
Trifluoroacetic Anhydride Method: This method utilizes 2,2,2-trifluoroacetic anhydride to activate the carboxylic acid in the presence of benzotriazole. It is also a one-pot synthesis that proceeds under mild conditions and offers high yields.[2]
-
Tosyl Chloride Method: Carboxylic acids can be activated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine (TEA) before reacting with benzotriazole.[4]
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting carboxylic acid should diminish and a new spot for the N-acylbenzotriazole product should appear. A suitable eluent system for TLC is typically a mixture of ethyl acetate and n-hexane.[2]
Q3: Are N-acylbenzotriazoles stable?
A3: Yes, N-acylbenzotriazoles are generally stable, crystalline solids that can be stored at room temperature without significant decomposition. This stability is a key advantage over more reactive acylating agents like acyl chlorides.[3][6]
Q4: Can I use this methodology for sensitive or complex molecules?
A4: Yes, the mild and neutral reaction conditions of many N-acylbenzotriazole synthesis protocols make them suitable for use with sensitive functional groups and in the synthesis of complex molecules.[1][6] They are a valuable alternative to harsher methods that employ acyl chlorides.[6]
Q5: What is the typical work-up procedure for these reactions?
A5: A common work-up procedure involves filtering off any precipitate, washing the organic solution with an aqueous base (like 2N NaOH) to remove unreacted benzotriazole and acidic byproducts, drying the organic layer over an anhydrous salt (e.g., Na2SO4), and removing the solvent under reduced pressure. The crude product is then typically purified by flash column chromatography.[5]
Experimental Protocols
Below are detailed methodologies for two common and effective methods for the synthesis of N-acylbenzotriazoles.
Protocol 1: Synthesis using Thionyl Chloride[5]
This protocol describes a general one-pot procedure for the synthesis of N-acylbenzotriazoles from carboxylic acids using thionyl chloride.
Materials:
-
Carboxylic acid (10 mmol)
-
Benzotriazole (40 mmol)
-
Thionyl chloride (SOCl₂) (10 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (50 mL)
-
2N Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of benzotriazole (4.8 g, 40 mmol) in anhydrous CH₂Cl₂ (50 mL) at 25 °C, add thionyl chloride (1.2 g, 10 mmol).
-
Stir the mixture for 30 minutes at 25 °C.
-
Add the carboxylic acid (10 mmol) in one portion and continue stirring for 2 hours.
-
Filter off the white precipitate and wash it with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic filtrates and wash with 2N aqueous NaOH (3 x 60 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a hexanes-EtOAc gradient (typically starting from 4:1) to afford the pure N-acylbenzotriazole.
Protocol 2: Synthesis using Trifluoroacetic Anhydride[2]
This protocol details a one-pot synthesis of N-acylbenzotriazoles from carboxylic acids using 2,2,2-trifluoroacetic anhydride.
Materials:
-
Carboxylic acid (0.819 mmol)
-
1H-Benzotriazole (2.049 mmol)
-
2,2,2-Trifluoroacetic anhydride (0.819 mmol)
-
Dichloromethane (DCM), dry (5 mL)
-
Ethyl acetate and n-hexane for chromatography
Procedure:
-
To a solution of the carboxylic acid (0.1 g, 0.819 mmol) in dry DCM (5 mL) in a round-bottom flask, add 2,2,2-trifluoroacetic anhydride (0.114 mL, 0.819 mmol).
-
Stir the mixture for 5 minutes at room temperature.
-
Add 1H-benzotriazole (0.243 g, 2.049 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 3 hours. Monitor the reaction completion by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude material.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in n-hexane (e.g., 0-15%) as the eluent to yield the pure N-acylbenzotriazole.
Visualizations
Caption: General experimental workflow for the synthesis of N-acylbenzotriazoles.
Caption: Logical troubleshooting workflow for N-acylbenzotriazole synthesis.
References
- 1. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
Preventing epimerization in peptide synthesis using benzotriazole derivatives.
Technical Support Center: Preventing Epimerization in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the prevention of epimerization during peptide synthesis, with a focus on the use of benzotriazole derivatives and related additives.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide synthesis, and why is it a problem?
Epimerization is an undesirable side reaction where the stereochemical configuration at the alpha-carbon of an amino acid is inverted during the synthesis process (e.g., an L-amino acid converts to a D-amino acid).[1][2] This results in the formation of diastereomeric impurities. These impurities are often difficult to separate from the desired peptide and can significantly alter or reduce the final product's biological activity, safety, and efficacy.[3][4]
Q2: What are the primary causes of epimerization during peptide synthesis?
Epimerization predominantly occurs during the amino acid activation step, which is necessary to form the peptide bond.[1][2] The two main mechanisms are:
-
Oxazolone Formation: The activated carboxylic acid of the Nα-protected amino acid can cyclize, forming a 5(4H)-oxazolone intermediate.[1][3] The proton on the alpha-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1]
-
Direct Enolization: A base can directly abstract the acidic alpha-proton from the activated amino acid to form an enolate, which can be re-protonated from either side, leading to epimerization.[1][3]
Factors that promote these mechanisms include the choice of coupling reagents, the strength and amount of base used, prolonged activation times, and elevated reaction temperatures.[1]
Q3: How do benzotriazole-based additives like HOBt and HOAt prevent epimerization?
During peptide bond formation, a coupling reagent (like a carbodiimide) activates the amino acid's carboxylic acid, forming a highly reactive intermediate (e.g., an O-acylisourea) that is susceptible to epimerization.[3][5] Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) intercept this reactive intermediate to form more stable, yet still reactive, active esters (OBt or OAt esters).[3][6] These active esters then react with the amine of the next amino acid to form the desired peptide bond. This pathway minimizes the lifetime of the more epimerization-prone intermediates, thus preserving the stereochemical integrity of the amino acid.[3][7]
Q4: Which coupling additive is most effective at minimizing epimerization?
Experimental data consistently shows that the choice of additive significantly impacts the level of epimerization.
-
HOAt (1-hydroxy-7-azabenzotriazole) is generally considered superior to HOBt.[3] The nitrogen atom at the 7-position of its ring structure makes it a better leaving group, which accelerates the coupling reaction and reduces the time available for epimerization to occur.[3]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) , an oxime derivative, has emerged as a highly effective and safer alternative.[8] Studies show that OxymaPure often performs comparably to or even better than HOAt in suppressing epimerization and is superior to HOBt.[8][9]
Q5: Are there safety concerns with HOBt, and what are the alternatives?
Yes, HOBt is a benzotriazole derivative with potential explosive properties, which raises safety concerns in the laboratory.[8] OxymaPure is a non-explosive and highly effective alternative that provides a better safety profile.[8] Additionally, the potassium salt of Oxyma (K-Oxyma) has been developed to suppress the acidity of OxymaPure, showing comparable performance in controlling epimerization while being suitable for syntheses on acid-sensitive solid supports.[10][11]
Troubleshooting Guide: High Epimerization Levels
Issue: HPLC or NMR analysis of my crude peptide shows a significant percentage of a diastereomeric impurity, and the biological activity is lower than expected.
This troubleshooting table outlines potential causes and solutions to reduce epimerization.
| Possible Cause | Troubleshooting Steps & Solutions | Rationale |
| Inappropriate Coupling Reagent/Additive | Switch to a coupling cocktail known for low epimerization. For carbodiimide-based couplings (DCC, DIC, EDC), always use an additive.[12] Recommended: Use DIC or EDC in combination with OxymaPure or HOAt.[8][9] HBTU can be prone to epimerization.[1] | Additives like OxymaPure and HOAt form active esters that are less prone to oxazolone formation than the initial activated species.[1][3] OxymaPure and HOAt are demonstrably more effective than HOBt.[3][8][9] |
| Excessive or Strong Base | Use a weaker or more sterically hindered base. Recommended: N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to N,N-diisopropylethylamine (DIEA).[1] Use the minimum amount of base necessary for the reaction. | Stronger, less hindered bases are more efficient at abstracting the alpha-proton, which is the key step in both epimerization mechanisms.[1][4] |
| Prolonged Activation Time | Minimize the pre-activation time. The activated amino acid should be introduced to the amine component as quickly as possible.[1] | The longer the highly reactive activated species exists before coupling, the greater the opportunity for it to rearrange into an oxazolone and subsequently racemize.[1] |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature).[1][13] For microwave-assisted synthesis, reducing the set temperature can significantly decrease epimerization.[1] | Higher temperatures accelerate all reactions, including the side reactions that lead to epimerization.[1] |
| Solvent Choice | In some cases, using a less polar solvent mixture, such as CH2Cl2/DMF (1:1), can reduce epimerization compared to using pure DMF.[1] | The polarity of the solvent can influence the stability of the intermediates and the rate of epimerization. |
Quantitative Data on Additive Performance
The following tables summarize quantitative data from studies comparing the effectiveness of different coupling additives in suppressing epimerization.
Table 1: Epimerization in the Synthesis of Z-Phg-Val-OMe [3]
| Coupling Reagent/Additive | % Epimerization (D-Phg) |
|---|---|
| DCC/HOBt | 10.2 |
| DCC/HOAt | 1.8 |
This data highlights the significant reduction in epimerization when HOAt is used instead of HOBt.
Table 2: Epimerization during stepwise formation of Z-L-Phg-Pro-NH₂ in solution phase [9]
| Additive (with DIC/DIEA) | % Epimerization |
|---|---|
| HOBt | 4.8 |
| HOAt | 0.4 |
| OxymaPure® | 0.2 |
This comparison shows that OxymaPure® can be even more effective than HOAt in preventing epimerization for this sensitive amino acid coupling.
Table 3: Epimerization during carbodiimide-mediated coupling with CuCl₂ [14]
| Coupling Method | % D-epimer |
|---|---|
| Carbodiimide + HOBt (coupling with N-methyl amino acid) | 22 |
| Carbodiimide + HOBt + CuCl₂ | < 0.1 |
The simultaneous use of HOBt and Cu²⁺ ions can dramatically suppress epimerization to negligible levels, even in challenging couplings.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling to Minimize Epimerization [1]
This protocol uses DIC/OxymaPure, a combination known for its efficacy in suppressing epimerization.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x).
-
-
Coupling Solution Preparation:
-
In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 eq.) in an appropriate volume of DMF.
-
-
Coupling Reaction:
-
Add the amino acid/OxymaPure solution to the drained, deprotected resin.
-
Immediately add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the resin slurry.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed for 1-3 hours at room temperature. Agitate the resin during this time.
-
Monitor the reaction for completion using a qualitative method like the Kaiser test.
-
Once the reaction is complete (Kaiser test is negative), drain the reaction solvent.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection/coupling cycle.
-
Protocol 2: HPLC-Based Quantification of Epimerization [3]
This protocol describes a general method for separating and quantifying diastereomeric peptide impurities.
-
Sample Preparation:
-
Dissolve the crude peptide in the initial mobile phase solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water).
-
The typical concentration should be between 0.1-1.0 mg/mL to avoid column overload.[3]
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used. Chiral stationary phases may be required for difficult separations.
-
Mobile Phase A: 0.1% TFA in water.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Use a shallow linear gradient from a low to a high percentage of Mobile Phase B to ensure good resolution (e.g., 5% to 65% B over 60 minutes).[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min for a standard 4.6 mm ID analytical column.[3]
-
Detection: Use UV detection at a wavelength of 214 nm or 280 nm.[3]
-
-
Quantification:
-
Integrate the peak areas for the desired peptide and its corresponding diastereomer (epimer).
-
Calculate the percentage of epimerization using the formula: % Epimerization = [Area(epimer) / (Area(desired peptide) + Area(epimer))] x 100
-
Visualizations
Caption: Mechanism of amino acid epimerization during peptide synthesis.
Caption: How additives intercept reactive intermediates to prevent epimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. digital.csic.es [digital.csic.es]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the coupling efficiency of Boc-asparagine with TBTU/HOBt.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the coupling efficiency of Boc-asparagine (Boc-Asn-OH) with TBTU/HOBt and other reagents, focusing on troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when coupling Boc-Asn-OH and how can I detect it?
A1: The most prevalent side reaction is the dehydration of the asparagine side-chain amide to form a β-cyanoalanine residue.[1][2] This irreversible reaction is particularly common when using carbodiimide-based coupling reagents like DCC or DIC.[2][3] Detection is typically achieved through mass spectrometry of the final peptide, where the β-cyanoalanine residue results in a characteristic mass loss of 18 Da from the expected total mass.[2]
Q2: How can I prevent the dehydration of the asparagine side chain?
A2: The most effective method to prevent nitrile formation is to use a Boc-asparagine derivative with a protected side chain.[2] The most commonly recommended protecting groups are Trityl (Trt) and Xanthyl (Xan), which sterically hinder and shield the side-chain amide from dehydration during the carboxyl activation step.[1][2][4]
Q3: Is TBTU/HOBt a good choice for coupling Boc-Asn-OH?
A3: TBTU, an aminium/uronium salt, is generally a better choice than carbodiimides for coupling asparagine as it leads to fewer side reactions.[5] However, for optimal results and to completely avoid the risk of dehydration, it is still highly recommended to use side-chain protected Boc-Asn(Trt)-OH or Boc-Asn(Xan)-OH in conjunction with TBTU/HOBt.[1][4]
Q4: What are some alternative coupling reagents for difficult Boc-Asn couplings?
A4: For challenging sequences or when nitrile formation persists, more potent coupling reagents are recommended. HATU is often considered the "gold standard" for difficult couplings due to its high reactivity and reduced risk of epimerization.[3][4] Other effective alternatives include HCTU, PyBOP, and the newer, safer Oxyma-based reagent COMU.[4][5]
Q5: Can reaction conditions be optimized to improve coupling efficiency and reduce side reactions?
A5: Yes. Key parameters to optimize include:
-
Temperature: Low temperatures are recommended, especially when using carbodiimide reagents, to minimize side reactions.[5]
-
Base: Use a weaker base like N-methylmorpholine (NMM) instead of N,N-Diisopropylethylamine (DIEA) for residues prone to racemization.[6]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin to reduce the risk of side reactions.[6]
-
Solvent: For sequences prone to aggregation, using structure-disrupting solvents like NMP or adding 10-20% DMSO to DMF can be beneficial.[6]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Mass loss of 18 Da in the final peptide. | Dehydration of the Asn side-chain amide to a nitrile.[2] | Use a side-chain protected derivative like Boc-Asn(Trt)-OH or Boc-Asn(Xan)-OH.[1][2][4] Switch from carbodiimide reagents (DIC, DCC) to aminium/phosphonium salts (HATU, HBTU, PyBOP).[2][5] |
| Positive ninhydrin test (blue/purple beads) after coupling. | Incomplete coupling reaction. | Perform a "double coupling" by repeating the coupling step with fresh reagents.[6] Switch to a more potent coupling reagent like HATU.[4][6] Increase the coupling time.[7] |
| Presence of diastereomeric impurities in HPLC. | Racemization during the activation/coupling step. | Use a coupling reagent combination known for low racemization, such as DIC/Oxyma.[6] Avoid excess base; consider using a weaker base like NMM instead of DIEA.[6] Minimize the pre-activation time before adding the activated amino acid to the resin.[6] |
| Poor solubility of Boc-Asn-OH. | Intrinsic property of the amino acid derivative. | Use a side-chain protected version like Boc-Asn(Xan)-OH, as the xanthyl group can enhance solubility.[4] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Boc-Asn
| Reagent Class | Examples | Advantages | Disadvantages | Recommendation for Boc-Asn |
| Carbodiimides | DIC, DCC | Cost-effective.[1] | High risk of Asn side-chain dehydration.[1][3] DCU byproduct from DCC is insoluble.[3] | Not recommended without side-chain protection. Use with additives like HOBt or Oxyma if necessary.[5] |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU, COMU | High efficiency and rapid reaction times.[4] Less risk of side reactions compared to carbodiimides.[5] | More expensive. Can react with free amines if used in large excess.[5] HOBt/HOAt-based reagents are potentially explosive.[5] | Highly Recommended. HATU is superior for difficult sequences.[4] COMU is a safer, modern alternative.[3][5] |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, similar to aminium salts. Byproducts are less hazardous than those from BOP.[3] | Solutions in DMF have moderate stability. | Highly Recommended. A very effective and safe choice for Asn coupling.[3] |
Experimental Protocols
Protocol 1: Standard TBTU/HOBt Coupling of Boc-Asn(Trt)-OH
This protocol is designed for the efficient coupling of side-chain protected Boc-asparagine, minimizing the risk of side reactions.
-
Resin Preparation: Start with the peptide-resin that has a free N-terminal amine. Ensure it has been properly washed and neutralized after the previous Boc-deprotection step.
-
Activation Mixture: In a separate vessel, dissolve Boc-Asn(Trt)-OH (2.0 equivalents relative to resin loading), TBTU (2.0 equivalents), and HOBt (2.0 equivalents) in N,N-Dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (4.0 equivalents) to the activation mixture.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction's completion using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete coupling.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by Dichloromethane (DCM).
Protocol 2: High-Efficiency Coupling with HATU for Difficult Sequences
This protocol is recommended for sterically hindered positions or sequences prone to low coupling efficiency.
-
Resin Preparation: As with the TBTU protocol, begin with the washed and neutralized peptide-resin.
-
Activation Mixture: In a separate vessel, dissolve Boc-Asn(Trt)-OH (2.0 equivalents) and HATU (2.0 equivalents) in DMF.
-
Base Addition: Add DIEA (4.0 equivalents) to the mixture and allow a brief pre-activation of 1-2 minutes.[4]
-
Coupling: Add the activated solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 20-45 minutes. HATU is highly reactive, so coupling times are often shorter.[4]
-
Monitoring: Check for completion with a ninhydrin test. If the test is positive, consider a second coupling.
-
Washing: Drain and wash the resin with DMF and DCM.
Visualizations
Caption: Mechanism of Boc-Asn coupling and the competing dehydration side reaction.
Caption: A logical workflow for troubleshooting incomplete Boc-Asn coupling reactions.
Caption: Core relationships between experimental factors for successful coupling.
References
Technical Support Center: Synthesis of Substituted 1,2,3-Benzotriazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted 1,2,3-benzotriazole derivatives. The information is tailored for researchers, scientists, and drug development professionals to help optimize their synthetic protocols, improve yields, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of substituted 1,2,3-benzotriazoles?
The main challenges include:
-
Regioselectivity: Alkylation and other substitutions can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers that can be difficult to separate.[1] The energy difference between the N1 and N2 isomers is very small, making it challenging to selectively synthesize one over the other.[2]
-
Reaction Conditions: Many traditional methods require harsh conditions, such as the use of strong bases (e.g., sodium hydride), hazardous solvents (e.g., DMF, DMSO), and high temperatures, which can lead to side reactions and limit the substrate scope.[1]
-
Low Yields: Suboptimal reaction conditions, incomplete reactions, or the formation of byproducts can result in low overall yields of the desired substituted benzotriazole.
-
Product Purification: The separation of N1 and N2 isomers, as well as the removal of unreacted starting materials and byproducts, can be challenging and often requires chromatographic techniques.[1][3]
Q2: How can I control the regioselectivity of N-alkylation to favor the N1 or N2 isomer?
Controlling the N1 versus N2 selectivity is a significant challenge. The ratio of isomers is highly dependent on reaction conditions.
-
Solvent Choice: The polarity of the solvent can influence the site of alkylation.
-
Choice of Base: The nature of the base used for deprotonation of the benzotriazole can affect the nucleophilicity of the different nitrogen atoms.[1]
-
Alkylating Agent: The steric and electronic properties of the alkylating agent can favor substitution at one nitrogen over the other.
-
Catalysts: Specific catalysts, such as B(C6F5)3, have been shown to provide high site-selectivity for N1-alkylation with diazoalkanes.[4] Rhodium-based catalysts with specific ligands can also control N1 versus N2 selectivity in couplings with allenes.[5]
Q3: What are some common side reactions to be aware of during synthesis?
Besides the formation of isomeric products, other potential side reactions include:
-
Over-alkylation: In the presence of a strong base and excess alkylating agent, dialkylation can occur.
-
Hydrolysis: Some reagents and intermediates may be sensitive to moisture, leading to hydrolysis and the formation of unwanted byproducts.[1]
-
Decomposition: Certain benzotriazole derivatives can be unstable at high temperatures, leading to decomposition.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired substituted benzotriazole, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Quantitative Data on Reaction Conditions and Yields
The choice of reaction conditions can significantly impact the yield. Below is a summary of yields obtained for N-alkylation of benzotriazole under different conditions.
| Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | [Bmim]OH | None | 30 | 2 | 95 | [1] |
| Benzyl Chloride | K2CO3 | DMF | 90 | - | 53 | [1] |
| Various Alkyl Halides | K2CO3 | DMF/Acetonitrile | RT - 80 | Varies | Good to Excellent | |
| Various Alkyl Halides | NaH | THF | 0 - RT | Varies | Good to Excellent | |
| Dichloromethane | DMAP | Acetonitrile | 60 | 5 | 93 | [6] |
| Dichloromethane | DBU | Acetonitrile | 60 | 5 | 64-71 | [6] |
| Dichloromethane | DMAP | DMF | 60 | 5 | 55 | [6] |
| Dichloromethane | DMAP | THF | 60 | 5 | 63 | [6] |
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Obtaining a mixture of N1 and N2 substituted isomers is a frequent problem.
Logical Relationship for Controlling Regioselectivity
Caption: Factors influencing and solutions for poor regioselectivity.
Strategies to Improve Regioselectivity:
-
Alternative Synthetic Routes: Instead of direct alkylation, consider a multi-step synthesis that builds the triazole ring onto an already N-substituted precursor, such as the intramolecular cyclization of N-alkyl o-phenylenediamines, which can provide exclusive N1-alkylation.
-
Solvent-Free Conditions: The use of solvent-free conditions, for example with a basic ionic liquid like [Bmim]OH, has been shown to provide good to excellent yields with moderate regioselectivity.[1] Microwave-assisted synthesis in the presence of SiO2/K2CO3/TBAB can also offer high regioselectivity for N1-alkylation.[2]
Issue 3: Difficulty in Product Purification
Purification can be complicated by the presence of closely related isomers or persistent impurities.
Purification Troubleshooting:
-
Isomer Separation:
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and silica gel grades to optimize separation. Flash chromatography is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be highly effective for purification.[7]
-
-
Removal of Colored Impurities:
-
General Purification:
-
Distillation: For liquid or low-melting solid benzotriazoles, vacuum distillation can be an effective purification method.[7]
-
Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and some byproducts.
-
Experimental Protocols
Protocol 1: General N-Alkylation using a Carbonate Base in a Polar Aprotic Solvent
This method is a common and relatively mild approach for the N-alkylation of benzotriazoles.
Reagents and Materials:
-
Substituted 1H-benzotriazole (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 1H-benzotriazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (typically between room temperature and 80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Alkylation using Sodium Hydride in an Aprotic Solvent
This method utilizes a stronger base and is effective for less reactive alkylating agents.
Reagents and Materials:
-
Substituted 1H-benzotriazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF, add a solution of the substituted 1H-benzotriazole (1.0 eq) in anhydrous THF slowly at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Synthesis of Benzotriazole from o-Phenylenediamine
This is a classical method for the synthesis of the parent benzotriazole ring system.[7]
Reagents and Materials:
-
o-Phenylenediamine (1.0 mole)
-
Glacial acetic acid (2.0 moles)
-
Sodium nitrite (1.09 moles)
-
Water
Procedure:
-
In a beaker, dissolve o-phenylenediamine (1.0 mole) in a mixture of glacial acetic acid (2.0 moles) and 300 mL of water, warming slightly if necessary to obtain a clear solution.
-
Cool the solution to 5 °C in an ice-water bath.
-
Add a cold solution of sodium nitrite (1.09 moles) in 120 mL of water all at once while stirring.
-
The temperature will rise rapidly to 70-80 °C, and the solution color will change. It is crucial that the temperature reaches this range for good yields.[7]
-
Allow the mixture to stand and cool, during which the benzotriazole will separate.
-
Chill the mixture thoroughly in an ice bath until it solidifies.
-
Collect the solid by filtration, wash with ice-cold water, and dry.
-
The crude product can be purified by recrystallization from hot water or benzene, or by vacuum distillation.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 4. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10413B [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2861078A - Preparation of benzotriazoles - Google Patents [patents.google.com]
- 9. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
Stability issues of Benzotriazol-1-yl-acetic acid under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzotriazol-1-yl-acetic acid under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in solution?
This compound, like many organic molecules, can be susceptible to degradation under certain conditions. The primary concerns are hydrolysis under acidic or basic conditions, which could lead to the cleavage of the N-CH2COOH bond. The stability is influenced by pH, temperature, and the presence of catalysts. Benzotriazole itself is a weak acid with a pKa of 8.2.[1][2]
Q2: What are the likely degradation products of this compound under hydrolytic stress?
Under forced degradation conditions, the primary degradation pathway is expected to be the cleavage of the bond between the benzotriazole ring and the acetic acid moiety. This would likely result in the formation of benzotriazole and glycolic acid or other related products. Under more extreme conditions, opening of the triazole or benzene ring could occur, though this is less common under typical experimental conditions.[3]
Q3: How does pH affect the stability of this compound?
The stability of this compound is expected to be pH-dependent. In strongly acidic or basic solutions, the rate of hydrolysis is likely to increase. The molecule contains both a weakly basic benzotriazole ring and an acidic carboxylic acid group, making its overall charge and reactivity sensitive to pH changes. Generally, the degradation of benzotriazole and its derivatives has been observed to be influenced by solution pH.[3]
Q4: Are there any recommended storage conditions for solutions of this compound?
To minimize degradation, solutions of this compound should be stored at cool temperatures (2-8 °C) and protected from light. It is advisable to use freshly prepared solutions for experiments whenever possible. For longer-term storage, consider preparing aliquots and freezing them. The pH of the solution should be kept close to neutral if the experimental conditions allow.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC analysis of a sample containing this compound. | Degradation of the compound due to improper sample handling or storage. | Prepare fresh samples and analyze them immediately. Ensure the pH of the mobile phase and sample solvent is compatible with the compound's stability. Review storage conditions of the stock solution. |
| Loss of compound potency or activity over time in a formulated product. | The formulation's pH or excipients may be promoting the degradation of this compound. | Conduct a forced degradation study to identify the degradation products and pathways.[4][5] Reformulate at a pH where the compound is more stable. Evaluate the compatibility of the compound with other excipients. |
| Inconsistent experimental results when using this compound. | Variability in the purity of the compound due to degradation. | Re-evaluate the purity of the starting material using a validated analytical method. Prepare fresh solutions from a new batch of the compound if necessary. |
| Precipitation of the compound from solution. | The pH of the solution may be near the isoelectric point of the molecule, reducing its solubility. | Adjust the pH of the solution to increase the solubility. This compound has a carboxylic acid group and will be more soluble at higher pH. |
Quantitative Data Summary
The following tables provide illustrative data from a hypothetical forced degradation study on this compound.
Table 1: Degradation of this compound under Acidic and Basic Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product (Benzotriazole) (%) |
| 0.1 M HCl at 60°C | 0 | 100 | 0 |
| 2 | 95.2 | 4.5 | |
| 6 | 88.7 | 10.8 | |
| 24 | 70.1 | 28.9 | |
| 0.1 M NaOH at 60°C | 0 | 100 | 0 |
| 2 | 92.5 | 7.1 | |
| 6 | 81.3 | 18.2 | |
| 24 | 55.4 | 43.5 |
Table 2: Effect of pH on the Rate of Degradation at 40°C
| pH | Rate Constant (k) x 10⁻³ (hour⁻¹) | Half-life (t₁/₂) (hours) |
| 2.0 | 5.8 | 119.5 |
| 5.0 | 1.2 | 577.6 |
| 7.0 | 0.8 | 866.4 |
| 9.0 | 4.5 | 154.0 |
| 12.0 | 15.2 | 45.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol outlines a general procedure for investigating the stability of this compound under acidic and basic conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- HPLC grade water and acetonitrile
- pH meter
- Water bath or incubator
- HPLC system with a C18 column and UV detector
2. Procedure:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
- For acid hydrolysis, mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
- For base hydrolysis, mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
- Prepare a control sample by mixing the stock solution with water.
- Incubate all samples at a controlled temperature (e.g., 60°C).
- At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot from each sample.
- Neutralize the acid and base samples before HPLC analysis.
- Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.
Protocol 2: pH-Rate Profile Study
This protocol is designed to determine the rate of degradation of this compound as a function of pH.
1. Materials:
- This compound
- A series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12)
- Constant temperature chamber
- HPLC system
2. Procedure:
- Prepare solutions of this compound in each of the different pH buffers.
- Place the solutions in a constant temperature chamber (e.g., 40°C).
- At various time intervals, take samples from each solution.
- Analyze the samples by HPLC to quantify the concentration of this compound.
- Plot the natural logarithm of the concentration versus time for each pH.
- The slope of the line will give the pseudo-first-order rate constant (k) for the degradation at that pH.
- Plot the log(k) versus pH to generate the pH-rate profile.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. Benzotriazole: Information, Common Applications and Questions [wincom-inc.com]
- 3. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. ajrconline.org [ajrconline.org]
- 5. biomedres.us [biomedres.us]
Technical Support Center: Automated Solid-Phase Peptide Synthesis (SPPS) with TBTU
Welcome to our technical support center for automated solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when using TBTU as a coupling agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve specific issues during your automated SPPS experiments.
Issue 1: Low or No Peptide Yield After Cleavage
Q: My final peptide yield is significantly lower than expected after cleavage and precipitation. What are the possible causes and how can I troubleshoot this?
A: Low peptide yield can stem from problems during the synthesis itself or during the final cleavage and work-up. A systematic approach is necessary to pinpoint the issue.
Troubleshooting Steps:
-
Verify Synthesis Success: Before assuming a total synthesis failure, confirm if the peptide was synthesized on the resin.
-
Action: Perform a test cleavage on a small amount of resin (10-20 mg).[1] Analyze the cleaved product by mass spectrometry (MS).
-
Interpretation: If the mass of your target peptide is detected, the synthesis was at least partially successful, and the issue may lie with the cleavage or work-up procedure. If no target peptide is detected, the problem occurred during synthesis.
-
-
Investigate Cleavage and Work-up:
-
Incomplete Cleavage: The cleavage cocktail or reaction time may be insufficient.
-
Solution: Try re-cleaving the resin with fresh cleavage cocktail. For peptides with C-terminal hexa-histidine tags, multiple cleavages may be necessary. Consider increasing the cleavage time or the proportion of TFA in the cocktail.[2]
-
-
Peptide Precipitation: Some peptides are difficult to precipitate from the cleavage solution.
-
-
Investigate Synthesis Efficiency: If the test cleavage indicates poor synthesis, focus on the following:
-
Incomplete Fmoc Deprotection: The N-terminal Fmoc group may not be fully removed, preventing the next amino acid from coupling.[3]
-
Inefficient Coupling: The coupling of one or more amino acids may be incomplete.[3]
-
Action: Monitor coupling reactions at each step. The Kaiser test is a common method for detecting free primary amines.[4]
-
Troubleshooting Low Yield Workflow
Caption: A workflow diagram for troubleshooting low peptide yield.
Issue 2: Incomplete Coupling or Coupling Failure
Q: The Kaiser test is positive (blue beads) after a coupling step with TBTU. What should I do?
A: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling reaction is incomplete. This is a common issue, especially with sterically hindered amino acids or "difficult" sequences.
Immediate Actions:
-
Double Coupling: The most direct approach is to repeat the coupling step with a fresh solution of activated amino acid.[5]
-
Extend Reaction Time: For challenging couplings, simply increasing the reaction time can be effective.[1][5]
Optimization Strategies for Difficult Couplings:
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can improve reaction kinetics.[6]
-
Switch to a More Efficient Coupling Reagent: For particularly difficult sequences, TBTU may not be sufficient. Consider switching to a more powerful reagent like HATU or HCTU.[7]
-
Elevate Temperature: Gently increasing the reaction temperature to 30-50°C can enhance the reaction rate. However, this should be done cautiously as it can increase the risk of racemization.[5]
-
Address Peptide Aggregation: Aggregation of the growing peptide chain on the resin can block reactive sites.
-
Capping: If recoupling fails, the unreacted amines can be permanently blocked by "capping" with acetic anhydride.[7] This prevents the formation of deletion sequences, which can simplify purification later.[7]
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Type | Relative Efficiency | Notes |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective, but can cause racemization. |
| TBTU/HBTU | Aminium/Uronium | High | Efficient and widely used.[9] |
| HCTU | Aminium/Uronium | Very High | Highly efficient for difficult couplings.[7] |
| HATU | Aminium/Uronium | Very High | Highly efficient, especially for sterically hindered couplings; low racemization.[7] |
| COMU | Aminium/Uronium | Very High | High solubility and considered safer than benzotriazole-based reagents.[9] |
Troubleshooting Incomplete Coupling
Caption: A logical workflow for addressing incomplete coupling.
Issue 3: Side Reactions with TBTU
Q: I am observing unexpected peaks in my HPLC/MS analysis. Could TBTU be causing side reactions?
A: Yes, while TBTU is an efficient coupling reagent, side reactions can occur.
-
Guanidinylation: A known side reaction of uronium/aminium-based reagents like TBTU and HBTU is the guanidinylation of the N-terminal amine of the peptide.[3][10] This terminates the peptide chain elongation.
-
Cause: This typically happens when an excess of the coupling reagent is used or if the pre-activation of the carboxylic acid is slow.[10][11]
-
Prevention: Avoid using a large excess of TBTU. Use equimolar amounts of the amino acid, TBTU, and a base. Pre-activating the amino acid for a short period before adding it to the resin can also help.[12]
-
-
Racemization: Loss of stereochemical integrity can occur, especially for sensitive amino acids.
Experimental Protocols
Kaiser (Ninhydrin) Test Protocol
This colorimetric test is used to detect the presence of free primary amines on the resin.
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[7]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[7]
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[7]
Procedure:
-
Place a small sample of resin beads (10-15 beads) into a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[7]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Meaning | Action |
| Intense blue solution and beads | Coupling has failed | Recouple the amino acid and optimize conditions. |
| Light blue solution, dark blue beads | Incomplete coupling | Recouple the amino acid or extend reaction time. |
| Dark blue solution, colorless beads | Coupling is nearly complete | Consider extending the coupling time or capping. |
| Colorless/Yellow solution and beads | Complete coupling | Proceed with the synthesis. |
Table adapted from BenchChem.[1]
Test Cleavage Protocol
This protocol is for cleaving a small amount of peptide from the resin for analysis by mass spectrometry.
Materials:
-
Peptide-resin (10-20 mg)
-
Appropriate cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS for standard peptides)
-
Microcentrifuge tube
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail (e.g., 200 µL) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent for MS analysis.
Protocol adapted from BenchChem.[1]
Disclaimer: These are general guidelines. Protocols may need to be optimized for specific peptide sequences and automated synthesizers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. peptide.com [peptide.com]
- 12. bioorganica.org.ua [bioorganica.org.ua]
- 13. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Enhancing the Solubility of Benzotriazole Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the solubility of benzotriazole derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my benzotriazole derivatives have such low aqueous solubility?
A1: Benzotriazole and its derivatives are generally characterized by a rigid, aromatic structure which leads to poor aqueous solubility. The benzotriazole ring system is relatively non-polar. While the nitrogen atoms in the triazole ring can participate in hydrogen bonding, the overall hydrophobic character of the molecule often dominates, leading to limited interaction with water molecules. The addition of other non-polar substituents can further increase this hydrophobicity.
Q2: My benzotriazole derivative precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What is happening?
A2: This is a common phenomenon known as "crashing out" or precipitation. While your compound may be soluble in a 100% DMSO stock, its solubility can be drastically lower in the aqueous environment of your biological assay buffer. When the DMSO stock is diluted, the percentage of the organic co-solvent decreases significantly, and the aqueous buffer may not be able to keep the compound in solution, causing it to precipitate.
Q3: What are the main consequences of poor compound solubility in my biological assays?
A3: Poor solubility can lead to several issues that can compromise the validity of your experimental results, including:
-
Underestimated Potency: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., a higher IC50 value).[1][2]
-
High Variability: Inconsistent precipitation across different wells or experiments can lead to poor reproducibility and high variability in your data.
-
False Negatives: A potentially active compound may appear inactive if it does not reach its target due to poor solubility.
-
Assay Interference: Precipitated compound particles can interfere with assay detection methods, such as light scattering in absorbance or fluorescence-based assays.
Q4: What are the primary strategies for improving the solubility of my benzotriazole derivatives for in vitro assays?
A4: The most common and effective strategies include:
-
Co-solvents: Using a water-miscible organic solvent, like DMSO or ethanol, to prepare a stock solution and then carefully diluting it into the aqueous assay medium.
-
pH Adjustment: For ionizable benzotriazole derivatives, adjusting the pH of the buffer to a level where the compound is in its more soluble ionized form can significantly increase solubility.
-
Cyclodextrins: Using cyclodextrins, which are cyclic oligosaccharides, to form inclusion complexes with the hydrophobic benzotriazole derivative, thereby increasing its apparent solubility in water.
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| High Final Concentration | The intended final concentration of your compound exceeds its solubility limit in the assay buffer. Solution: Perform a dose-response experiment starting from a lower concentration. Determine the kinetic solubility of your compound in the specific assay buffer to identify the maximum soluble concentration. |
| "Solvent Shock" | Rapid dilution of a concentrated DMSO stock into the aqueous buffer causes localized supersaturation and precipitation. Solution: Use a serial dilution method. First, create an intermediate dilution of your stock in the assay buffer, and then use this to make the final dilutions. Alternatively, add the stock solution dropwise to the buffer while vortexing. |
| Low Temperature | The assay buffer is at a low temperature (e.g., room temperature or 4°C), which can decrease the solubility of some compounds. Solution: Pre-warm the assay buffer to the temperature of the experiment (e.g., 37°C) before adding the compound. |
Issue 2: Compound precipitates over time during the assay incubation.
| Possible Cause | Troubleshooting Steps |
| Metastable Solution | The initial solution was supersaturated and thermodynamically unstable, leading to precipitation over time. Solution: Lower the final concentration of the compound to below its thermodynamic solubility limit. Consider using a solubilizing agent like cyclodextrin to stabilize the compound in solution. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time, affecting the solubility of pH-sensitive compounds. Solution: Monitor the pH of your medium during the experiment. If a significant pH shift is observed, consider using a more robust buffering system or changing the medium more frequently. |
| Interaction with Media Components | The compound may be interacting with salts, proteins, or other components in the cell culture medium, forming less soluble complexes. Solution: Test the solubility of your compound in different basal media formulations. Sometimes, reducing the serum concentration (if possible) can help. |
Data Presentation
Table 1: Physicochemical Properties of Benzotriazole and Selected Derivatives
| Compound | Molecular Formula | pKa | General Aqueous Solubility |
| Benzotriazole | C₆H₅N₃ | ~8.2[3] | Slightly soluble (~20 g/L)[4] |
| 5-Chlorobenzotriazole | C₆H₄ClN₃ | ~7.7 (estimated) | Poor |
| 5-Nitrobenzotriazole | C₆H₄N₂O₂ | ~6.6[5][6] | Poor |
| Tolyltriazole (mixture of methylbenzotriazole isomers) | C₇H₇N₃ | N/A | Very slightly soluble (<0.1 g/L)[7] |
| Vorozole | C₁₆H₁₃ClN₆ | N/A | Poorly soluble |
Note: The pKa of substituted benzotriazoles can be influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring. Electron-withdrawing groups generally decrease the pKa, making the compound more acidic.[8]
Table 2: Common Co-solvents for Preparing Stock Solutions
| Co-solvent | Typical Stock Concentration | Maximum Recommended Final Concentration in Cell-Based Assays | Notes |
| DMSO (Dimethyl sulfoxide) | 10-50 mM | ≤ 0.5% (ideally ≤ 0.1%) | Most common co-solvent. Can be toxic to some cell lines at higher concentrations. |
| Ethanol | 10-50 mM | ≤ 0.5% | Can also exhibit cellular toxicity and may affect cell metabolism. |
| DMF (Dimethylformamide) | 10-50 mM | ≤ 0.1% | Generally more toxic than DMSO; use with caution. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of a benzotriazole derivative in an aqueous buffer.
Materials:
-
Benzotriazole derivative
-
DMSO (cell culture grade)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent for UV-based detection)
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a high-concentration stock solution: Dissolve the benzotriazole derivative in 100% DMSO to a final concentration of 10 mM. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Prepare serial dilutions in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO.
-
Transfer to aqueous buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of the pre-warmed aqueous buffer. This will create a range of compound concentrations with a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake it at room temperature for 1-2 hours to allow for equilibration.
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering of the solutions in the plate using a nephelometer. An increase in light scattering indicates the presence of a precipitate.
-
UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration of the dissolved compound can be determined using a standard curve.
-
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show evidence of precipitation.
Protocol 2: pH-Dependent Solubility Enhancement
This protocol is for determining the effect of pH on the solubility of a weakly acidic benzotriazole derivative.
Materials:
-
Benzotriazole derivative (with a known or estimated pKa)
-
A series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)
-
DMSO
-
Shaker or vortexer
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Prepare a stock solution: Dissolve the benzotriazole derivative in DMSO to a known high concentration (e.g., 10 mM).
-
Prepare test solutions: In separate vials, add a small aliquot of the DMSO stock solution to each of the different pH buffers to a final concentration that is expected to be above the solubility limit. The final DMSO concentration should be kept low and consistent across all samples (e.g., 1%).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Sample preparation: After equilibration, allow the solutions to stand to let any undissolved solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility as a function of pH. For a weakly acidic benzotriazole derivative (pKa ~8.2), you should observe an increase in solubility as the pH increases above the pKa.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a benzotriazole derivative-HP-β-CD inclusion complex to enhance aqueous solubility.
Materials:
-
Benzotriazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortexer and/or sonicator
-
Freeze-dryer (optional, for preparing a solid complex)
Procedure:
-
Determine the optimal molar ratio: Conduct a phase solubility study by adding an excess of the benzotriazole derivative to aqueous solutions with increasing concentrations of HP-β-CD. After equilibration (shaking for 24-48 hours), filter the solutions and measure the concentration of the dissolved compound. Plot the compound concentration against the HP-β-CD concentration to determine the stoichiometry of the complex (often 1:1).
-
Prepare the inclusion complex solution:
-
Dissolve the determined amount of HP-β-CD in deionized water with stirring.
-
Add the benzotriazole derivative to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if the compound is heat-stable.
-
-
Preparation of a solid complex (optional):
-
The aqueous solution of the inclusion complex can be freeze-dried to obtain a solid powder. This powder can be stored and later reconstituted in aqueous buffer for use in assays.
-
-
Use in assays: The prepared aqueous solution of the inclusion complex can be directly used for preparing dilutions for biological assays. Remember to include a vehicle control with the same concentration of HP-β-CD alone.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation in biological assays.
Caption: Decision-making diagram for selecting a solubility enhancement strategy.
References
- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. oatext.com [oatext.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. Benzotriazole - Wikipedia [en.wikipedia.org]
- 5. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]
- 6. 5-NITROBENZOTRIAZOLE CAS#: 2338-12-7 [m.chemicalbook.com]
- 7. www2.mst.dk [www2.mst.dk]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparing the efficiency of TBTU/HOBt with DCC in peptide synthesis.
In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, yield, and the purity of the final peptide. This guide provides a comprehensive comparison between two widely used coupling methodologies: the uronium/aminium salt-based reagent, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in conjunction with 1-Hydroxybenzotriazole (HOBt), and the carbodiimide-based reagent, N,N'-Dicyclohexylcarbodiimide (DCC). This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable reagent for their specific synthetic needs.
Efficiency and Performance: A Head-to-Head Comparison
TBTU, often used with HOBt, has emerged as a highly efficient coupling reagent in solid-phase peptide synthesis (SPPS).[1] It is known for its rapid reaction kinetics and high coupling efficiency, often leading to the synthesis of purer crude products, especially for complex or "difficult" peptide sequences.[1] In contrast, DCC, a more traditional and cost-effective coupling reagent, has been a staple in peptide synthesis for decades.[2] However, its application can be hampered by slower reaction times and a higher propensity for side reactions, most notably racemization.[2][3] The addition of HOBt to DCC-mediated couplings is a common strategy to suppress this racemization.[3][4][5]
A significant advantage of TBTU/HOBt is the reduced overall cycle time in automated solid-phase peptide synthesis. For instance, coupling reactions using TBTU/HOBt can often be completed in as little as 10-60 minutes, a substantial improvement over the approximately 65 minutes that can be required for DCC-mediated procedures.[6][7]
Quantitative Performance Data
To provide a clearer picture of the performance differences, the following table summarizes key quantitative data compiled from various studies.
| Performance Metric | TBTU/HOBt | DCC/HOBt | Notes |
| Coupling Time | 10 - 60 minutes[6] | ~65 minutes or longer[7] | TBTU/HOBt offers significantly faster reaction kinetics. |
| Yield | Generally high | Variable, can be lower | Yields with DCC can be affected by byproduct formation.[4] |
| Purity of Crude Product | High, especially for difficult sequences[1] | Can be lower due to side products | TBTU often results in a cleaner crude product, simplifying purification. |
| Racemization | Minimal[8] | Higher risk, suppressed by HOBt[2][3][4] | HOBt is crucial for minimizing racemization in DCC couplings. |
| Solubility of Byproduct | Tetramethylurea (soluble) | Dicyclohexylurea (DCU) (insoluble)[3][5] | The insolubility of DCU makes DCC unsuitable for solid-phase synthesis but advantageous for solution-phase as it can be filtered off.[3][8] |
| Common Side Reactions | Guanidinylation of the N-terminus if used in excess[8][9] | N-acylurea formation, dehydration of Asn and Gln[4][8] | Careful control of stoichiometry is important for TBTU. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful peptide synthesis. Below are generalized procedures for peptide coupling using both TBTU/HOBt and DCC/HOBt in the context of solid-phase peptide synthesis (SPPS).
TBTU/HOBt Coupling Protocol (Fmoc-based SPPS)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes and then drain the solvent.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 equivalents based on resin substitution), HOBt (2.0 equivalents), and TBTU (2.0 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 10-60 minutes, monitoring the reaction completion using a Kaiser test.[6]
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
DCC/HOBt Coupling Protocol (Fmoc-based SPPS using DIC)
Note: For solid-phase synthesis, Diisopropylcarbodiimide (DIC) is often used instead of DCC because its urea byproduct is more soluble. The protocol is analogous.
-
Resin Preparation and Fmoc-Deprotection: Follow steps 1 and 2 from the TBTU/HOBt protocol.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (5 equivalents based on resin substitution) and HOBt (5.5 equivalents) in DMF.[1]
-
Add the amino acid/HOBt solution to the resin.
-
Add Diisopropylcarbodiimide (DIC) (5.5 equivalents) to the resin suspension.[1]
-
Agitate the mixture at room temperature. The reaction is typically slower and may require several hours. Monitor the reaction progress using a ninhydrin test.
-
-
Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF and Dichloromethane (DCM).
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a general experimental workflow for SPPS and the activation mechanisms of both coupling reagents.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation mechanisms of TBTU/HOBt and DCC/HOBt.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Unraveling the Landscape of Peptide Coupling Additives: A Comparative Guide to HOBt and its Modern Successors
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of coupling additive is a critical decision that directly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. While 1-Hydroxybenzotriazole (HOBt) has long been a cornerstone in the field, the landscape of coupling additives has evolved. This guide provides an objective comparison of HOBt with its more contemporary and often superior alternatives, while also addressing the status of a less common agent, Benzotriazol-1-yl-acetic acid.
A Note on this compound
Initial inquiries into this compound as a peptide coupling additive have revealed a significant lack of documentation and performance data in mainstream chemical literature and supplier databases for this specific application. While derivatives of benzotriazole are central to many coupling reagents, this compound itself does not appear to be a commercially available or widely utilized additive for standard peptide synthesis protocols. There is evidence of its derivatives being synthesized for other applications, such as antimicrobial studies, which involves reacting 1H-benzotriazol-1-ylacetyl chloride with amino acids. However, this differs from its use as a coupling additive to facilitate peptide bond formation between two other amino acids. Therefore, a direct, data-driven comparison with established additives like HOBt is not feasible at this time.
This guide will instead focus on a more pertinent comparison for today's researchers: HOBt versus its well-established and more advanced successors, namely 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure).
HOBt: The Historical Gold Standard
For decades, HOBt has been the go-to additive in peptide synthesis, primarily used in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). Its primary role is to suppress racemization and improve coupling efficiency.[1][2]
The mechanism of HOBt involves its reaction with the O-acylisourea intermediate formed from the carbodiimide and the carboxylic acid. This reaction generates a more stable and reactive HOBt-ester, which is less prone to racemization and readily reacts with the amine component to form the desired peptide bond.[2][3]
The Rise of Superior Alternatives: HOAt and OxymaPure
While effective, HOBt is not without its limitations. Concerns over its explosive properties, particularly in its anhydrous form, and the demand for higher efficiency in synthesizing complex and sterically hindered peptides have driven the development of alternatives.[1][4]
1-Hydroxy-7-azabenzotriazole (HOAt): The Reactivity Enhancer
HOAt was introduced as a more reactive and efficient alternative to HOBt. The nitrogen atom at the 7-position of the benzotriazole ring in HOAt provides anchimeric assistance, accelerating the coupling reaction and further suppressing racemization.[5][6] This makes HOAt and its derivatives, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), particularly effective for difficult couplings, including those involving N-methylated amino acids.[1][7]
OxymaPure: The Safer and High-Performing Option
OxymaPure has emerged as a highly effective and, crucially, non-explosive alternative to HOBt and HOAt.[8] It has demonstrated superior performance in reducing racemization and improving coupling efficiency in many cases.[9] Coupling reagents based on Oxyma, such as COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), are now widely adopted for their safety, high solubility, and excellent performance, often rivaling or even exceeding that of HOAt-based reagents.[7][10]
Quantitative Performance Comparison
The following tables summarize the quantitative data from various studies, comparing the performance of HOBt with its more modern counterparts.
| Additive/Reagent | Coupling Efficiency | Racemization Suppression | Key Advantages | Disadvantages |
| HOBt | Good | Good | Cost-effective, historically well-documented.[11] | Potentially explosive, lower efficiency for difficult sequences compared to newer additives.[1] |
| HOAt | Very High | Excellent | Superior racemization suppression, highly effective for hindered couplings.[6] | Explosive nature, higher cost.[7] |
| OxymaPure | Very High | Excellent | Non-explosive, high coupling efficiency, excellent racemization suppression.[8] | May be less effective than HOAt for the most extremely hindered couplings. |
| Coupling Reagent System | Peptide Purity (%) | Epimerization (%) |
| DCC/HOBt | Variable, sequence-dependent | Can be significant in sensitive couplings |
| HATU (HOAt-based) | Generally high | Very low |
| COMU (Oxyma-based) | Generally high | Very low |
Experimental Protocols
Below are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using HOBt and a modern alternative.
Protocol 1: DIC/HOBt Coupling
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid/HOBt mixture and immediately add the solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours, monitoring the reaction progress using a qualitative test (e.g., ninhydrin test).
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: COMU Coupling
-
Resin Preparation and Fmoc-Deprotection: Follow steps 1-3 from the DIC/HOBt protocol.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and COMU (3-5 equivalents) in DMF.
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 30-60 minutes.
-
Washing: Wash the resin with DMF.
-
Repeat, Cleavage, and Purification: Follow steps 8-10 from the DIC/HOBt protocol.
Signaling Pathways and Experimental Workflows
To visualize the fundamental processes in peptide synthesis and the role of coupling additives, the following diagrams are provided.
Caption: Mechanism of HOBt in carbodiimide-mediated peptide coupling.
Caption: General workflow of solid-phase peptide synthesis (SPPS).
Conclusion
The selection of a peptide coupling additive is a critical parameter that significantly impacts the outcome of peptide synthesis. While HOBt has been a reliable workhorse for many years, the development of HOAt and OxymaPure, along with their corresponding coupling reagents like HATU and COMU, has provided researchers with more efficient and safer options. For routine syntheses, Oxyma-based reagents offer an excellent balance of performance and safety.[4] For particularly challenging sequences where maximizing reactivity and minimizing racemization are paramount, HOAt-based reagents remain a powerful choice, albeit with necessary safety precautions.[6] The continuous evolution of these critical reagents underscores the dynamic nature of peptide chemistry and the ongoing pursuit of perfection in synthesizing these vital biomolecules.
References
- 1. bachem.com [bachem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
A Comparative Guide to Alternatives for Amide Bond Formation: Moving Beyond Benzotriazol-1-yl-acetic acid
For researchers, scientists, and drug development professionals, the formation of the amide bond is a critical transformation in the synthesis of peptides, pharmaceuticals, and other complex molecules. While Benzotriazol-1-yl-acetic acid (BTAA) and its activated derivatives have been staples in the chemist's toolbox, a diverse array of alternative reagents have emerged, offering advantages in terms of efficiency, safety, and the suppression of side reactions. This guide provides an objective comparison of prominent alternatives to BTAA-related coupling methods, supported by experimental data to inform the selection of the optimal reagent for a given synthetic challenge.
The efficacy of a coupling reagent is paramount and is assessed based on several key metrics, including reaction yield, purity of the crude product, reaction kinetics, and the degree of racemization, particularly in peptide synthesis. The choice of reagent can significantly impact the success and scalability of a synthetic route.
Performance Comparison of Common Coupling Reagents
The following table summarizes the performance of various classes of coupling reagents in comparison to traditional carbodiimide methods, which often involve benzotriazole-based additives. The data is compiled from various studies and represents typical outcomes for standard amide bond formations.
| Coupling Reagent Class | Example Reagents | Key Advantages | Potential Drawbacks | Typical Yield Range (%) |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, readily available. | Formation of insoluble urea byproducts (DCC), potential for racemization. | 70-95 |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, low racemization. | Formation of carcinogenic HMPA byproduct (BOP), higher cost. | 90-99 |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Fast reaction times, high yields, suitable for automated synthesis. | Higher cost, potential for side reactions if used in excess. | 95-99 |
| Immonium Salts | TCTU, TCFH | Rapid activation. | Can be sensitive to moisture. | 90-98 |
| Additives | HOBt, HOAt, OxymaPure | Suppress racemization, improve coupling efficiency when used with carbodiimides. | HOBt has explosive properties; HOAt and OxymaPure are safer and often more effective alternatives. | N/A |
In-Depth Look at Key Alternatives
The landscape of amide bond formation has evolved significantly, with newer reagents demonstrating superior performance, especially for challenging substrates.
Uronium and Aminium Salts: The High-Performance Workhorses
Reagents such as HATU, HBTU, and HCTU have become the gold standard for many applications, particularly in solid-phase peptide synthesis. Their mechanism involves the formation of a highly reactive O-acylisourea intermediate, which rapidly reacts with the amine component.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered superior due to the incorporation of the 7-azabenzotriazole (HOAt) moiety, which leads to the formation of a more reactive active ester compared to its HOBt-based counterpart, HBTU.[1] This results in faster reaction times and reduced epimerization.[1]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offers a good compromise between reactivity and cost.[2]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure. It is considered safer than benzotriazole-based reagents and exhibits high coupling efficiency, often comparable to HATU.[2][3]
Phosphonium Salts: Powerful and Precise
Phosphonium salts like PyBOP are highly effective, especially for sterically hindered amino acids and in cyclization reactions. They function by forming an active ester with the carboxylic acid.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a widely used phosphonium salt that offers excellent performance with minimal side reactions.[4] The byproducts of PyBOP are less hazardous than those of its predecessor, BOP.[4]
Carbodiimides with Modern Additives: A Classic Reimagined
The combination of a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with an additive remains a cost-effective and versatile method. The key to success with this approach lies in the choice of additive.
-
OxymaPure (Ethyl cyanoglyoxylate-2-oxime) has emerged as a superior and safer alternative to 1-hydroxybenzotriazole (HOBt).[5] It is non-explosive and has been shown to suppress racemization more effectively than HOBt.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for amide bond formation using some of the discussed reagents.
General Protocol for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DCM), add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
General Protocol for Amide Coupling using EDC and OxymaPure
-
Dissolve the carboxylic acid (1.0 eq.) and OxymaPure (1.2 eq.) in an appropriate solvent (e.g., DMF, DCM).
-
Add EDC (1.2 eq.) to the solution and stir for 10-20 minutes at room temperature.
-
Add the amine (1.0 eq.) followed by a base such as DIPEA (1.0-2.0 eq.).
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up the reaction by adding water and extracting the product with an organic solvent.
-
The combined organic layers are washed with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizing the Process
Understanding the workflow and reaction mechanisms is key to successful amide bond formation.
Caption: A generalized experimental workflow for amide bond formation.
The mechanism of activation is a critical differentiator between coupling reagent classes.
Caption: A simplified comparison of activation pathways for different coupling reagent classes.
Conclusion
The field of amide bond formation has moved far beyond a one-size-fits-all approach. While BTAA-related methods have their place, a thorough understanding of the available alternatives is essential for the modern synthetic chemist. For routine couplings, EDC in combination with a modern additive like OxymaPure offers a balance of cost and performance. For challenging syntheses where speed and minimization of racemization are critical, uronium salts such as HATU and COMU, or phosphonium salts like PyBOP, represent the state of the art. The choice of reagent will ultimately depend on the specific substrates, the scale of the reaction, and economic considerations. By leveraging the strengths of these advanced reagents, researchers can significantly improve the efficiency and outcome of their synthetic endeavors.
References
A Comparative Guide to the Validation of Analytical Methods for Benzotriazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of benzotriazoles, a class of compounds widely used as corrosion inhibitors and UV stabilizers. Given their persistence and potential environmental and health impacts, robust and reliable analytical methods are crucial for their monitoring. This document outlines key performance data, detailed experimental protocols, and a visual representation of the analytical workflow to aid in method selection and implementation.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the quantitative performance of commonly employed analytical methods for benzotriazole quantification, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Comparison of LC-MS/MS Methods for Benzotriazole Analysis in Water Samples
| Analyte | Sample Matrix | Linearity (r²) | LOD (ng/L) | LOQ (ng/L) | Accuracy/Recovery (%) | Precision (RSD %) | Reference |
| 1H-Benzotriazole | Drinking Water | >0.99 | 170 | 500 | 95-105 (at 0.6 & 5 µg/L) | <10 (at 0.6 & 5 µg/L) | [1] |
| Benzotriazole (BTri) | Groundwater | >0.99 | - | 10 | 95-113 | - | [2] |
| Tolyltriazole (TTri) | Groundwater | >0.99 | - | 10 | 95-113 | - | [2] |
| BTri & TTri isomers | Untreated Wastewater | >0.99 | - | 25 | 95-113 | - | [2] |
| 7 BTs & 7 BThs | Ultrapure Water | - | 0.1 - 58 | - | - | - | [3] |
| 7 BTs & 7 BThs | Secondary Wastewater | - | 2 - 322 | - | - | - | [3] |
| Benzotriazoles | Surface Water | >0.99 | 2 - 290 | - | 80-100 | <12 | [4] |
| Benzotriazoles | Wastewater | >0.9996 | 1 - 35 | 3 - 116 | 77-137 | <12 | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Table 2: Performance of LC-MS/MS Methods for Benzotriazoles in Biological Matrices
| Analyte | Sample Matrix | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (RE %) | Precision (RSD %) | Reference |
| Phenolic Benzotriazoles (Free) | Rat Plasma | ≥ 0.99 | ≤ 1.2 | ≤ 5.0 | -18.2 to +17.8 | 0.0 to 20.1 | [6] |
| Phenolic Benzotriazoles (Total) | Rat Plasma | ≥ 0.99 | ≤ 2.0 | ≤ 10.0 | -18.2 to +17.8 | 0.0 to 20.1 | [6] |
| 5 BTRs & 5 BTHs (SPE) | Human Urine | - | 0.07 - 4.0 | - | - | - | [7] |
| 5 BTRs & 5 BTHs (LLE) | Human Urine | - | 0.04 - 6.4 | - | - | - | [7] |
RE: Relative Error; BTRs: Benzotriazoles; BTHs: Benzothiazoles; SPE: Solid-Phase Extraction; LLE: Liquid-Liquid Extraction.
Table 3: Performance of GC-MS Methods for Benzotriazole Analysis
| Analyte | Sample Matrix | Linearity (r²) | LOD | LOQ | Accuracy/Recovery (%) | Precision (RSD %) | Reference |
| BTHs, BTRs, & BUVs | Seawater | - | 0.03 - 0.47 ng/L | - | 67.4 - 102.3 | ~10 | [7] |
| BTHs, BTRs, & BUVs | Sediment | - | 0.01 - 0.58 ng/g | - | 77.35 - 101.8 | ~10 | [7] |
| Benzotriazoles | Airport Stormwater | >0.990 | - | - | ≥ 80.0 | ≤ 14.9 | [8] |
BUVs: Benzotriazole UV absorbers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a commonly used technique for the pre-concentration and clean-up of benzotriazoles from aqueous matrices.[9]
-
Sorbent Selection: Mixed-mode sorbents, combining reversed-phase and ion-exchange mechanisms (e.g., Oasis MAX), have shown improved selectivity for benzotriazoles.[10]
-
Sample Pre-treatment: Acidify the water sample (e.g., to pH 2) to enhance the retention of benzotriazoles on the sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with an organic solvent (e.g., methanol) and acidified ultrapure water.
-
Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or water to remove interferences. A washing step with methanol can be employed with mixed-mode sorbents to eliminate hydrophobic interferences.[10]
-
Elution: Elute the retained benzotriazoles with a suitable organic solvent or solvent mixture (e.g., methanol:acetone 7:3 v/v).[4]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is considered the gold standard for benzotriazole detection due to its high sensitivity and selectivity.[11]
-
Chromatographic Column: A Phenyl-Hexyl column is often used for the separation of benzotriazoles.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Injection Volume: A typical injection volume is 50 µL.[1]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for benzotriazoles.[11]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for each benzotriazole and monitoring its characteristic product ions after fragmentation.
-
Quantification: Use an isotopically labeled internal standard (e.g., d4-1H-Benzotriazole) to correct for matrix effects and variations in instrument response, ensuring accurate quantification.[1]
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for benzotriazole quantification.
Caption: Workflow for Analytical Method Validation.
References
- 1. waterboards.ca.gov [waterboards.ca.gov]
- 2. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of benzothiazoles, benzotriazoles, and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.truegeometry.com [blog.truegeometry.com]
Unlocking the Potential: A Comparative Analysis of the Antimicrobial Activity of Benzotriazole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide offers a comparative examination of the antimicrobial prowess of various benzotriazole derivatives, supported by experimental data from recent studies. By presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing key workflows, this document aims to be an invaluable resource for advancing the development of this promising class of compounds.
Benzotriazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4] Their unique chemical structure, featuring a fused benzene and triazole ring, provides a versatile scaffold for modification, leading to a diverse array of compounds with potent antimicrobial properties against a range of pathogenic bacteria and fungi.[5][6]
Comparative Antimicrobial Performance: A Quantitative Overview
The antimicrobial efficacy of benzotriazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various benzotriazole derivatives against several key bacterial and fungal strains, as reported in recent literature.
Table 1: Antibacterial Activity of Selected Benzotriazole Derivatives (MIC in µM)
| Compound | Staphylococcus aureus (ATCC-25923) | Bacillus subtilis (ATCC 6633) | Reference |
| 4a | 32 | 64 | [7] |
| 4e | 8 | 16 | [7] |
| 4k | - | 16 | [7] |
| 4i | - | 16 | [7] |
| 4m | - | 64 | [7] |
| 4n | - | 16 | [7] |
| 4o | - | 64 | [7] |
| 5d | - | 64 | [7] |
| 5e | - | 32 | [7] |
| 5f | 64 | 64 | [7] |
| 5g | - | 8 | [7] |
| 5h | - | 16 | [7] |
Note: '-' indicates data not reported in the cited study.
Table 2: Antibacterial Activity of Benzotriazole Derivative 19 (MIC in µg/mL)
| Compound | Bacillus subtilis | Staphylococcus aureus | Streptococcus faecalis | Pseudomonas aeruginosa | Escherichia coli | Enterobacter cloacae | Reference |
| 19 * | 1.56 | 1.56 | 1.56 | 3.12 | 6.25 | 6.25 | [8][9] |
*Compound 19 is 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][4]triazol-1-ylpropan-1-one.[8][9]
Table 3: Antifungal Activity of Selected Benzotriazole Derivatives
| Compound | Target Organism | Activity | Reference |
| BT1 | Candida albicans | Potent at 500µg/ml | [10] |
| Various Derivatives | Candida albicans, Aspergillus niger | Excellent | [5] |
Deciphering the Science: Experimental Protocols
The reliability and reproducibility of antimicrobial activity data are contingent upon the experimental methods employed. The following are detailed methodologies for key experiments cited in the literature.
Synthesis of Benzotriazole-Based β-Amino Alcohols and 1,3-Oxazolidines
A common synthetic route involves a two-step process:
-
Synthesis of Benzotriazole-Based Glycidyl Ethers: This step involves the reaction of substituted phenols with (±)-epichlorohydrin. The reaction typically takes 2-3 hours at room temperature. The resulting glycidyl ethers are then purified using flash chromatography.[7]
-
Aminolysis of Glycidyl Ethers: The synthesized glycidyl ethers undergo aminolysis with various amines under catalyst- and solvent-free conditions to produce benzotriazole-based β-amino alcohols in excellent yields.[7] These can be further cyclized to form the corresponding 1,3-oxazolidine derivatives.[7]
Antimicrobial Susceptibility Testing
Microtiter Plate Assay: This method is widely used for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Agar Diffusion Method (Inhibition Zone):
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Application of Compound: A sterile paper disc impregnated with a known concentration of the test compound is placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) in millimeters.[11]
Visualizing the Research Process
To better understand the workflow from compound synthesis to antimicrobial evaluation, the following diagrams illustrate the key steps involved.
Structure-Activity Relationship and Future Directions
The antimicrobial activity of benzotriazole derivatives is significantly influenced by the nature and position of substituents on the benzotriazole core.[1][6] For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and enhance its interaction with biological targets.[1] Further research is essential to elucidate the precise mechanisms of action and to optimize the structure-activity relationship (SAR) to design and synthesize novel derivatives with enhanced efficacy and reduced toxicity.[1] The promising results highlighted in this guide underscore the potential of benzotriazole derivatives as a valuable class of antimicrobial agents in the ongoing battle against infectious diseases.
References
- 1. jrasb.com [jrasb.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 4. [PDF] A MINI-REVIEW ON THE ANTIMICROBIAL ACTIVITY AND ANTIVIRAL ACTIVITIES OF BENZOTRIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. SYNTHESIS, ANTIMICROBIAL AND DOCKING STUDIES OF NOVEL BENZOTRIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 11. Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance of Benzotriazol-1-yl-acetic acid as a corrosion inhibitor against other organic compounds.
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Benzotriazol-1-yl-acetic acid Against Other Organic Corrosion Inhibitors
In the relentless pursuit of combating metallic corrosion, a significant challenge across numerous industries, the selection of an effective corrosion inhibitor is paramount. Among the diverse array of organic compounds utilized for this purpose, benzotriazole and its derivatives have long been a subject of extensive research. This guide provides a comprehensive comparison of the performance of this compound against other notable organic corrosion inhibitors, supported by experimental data and detailed methodologies.
Performance Evaluation: A Data-Driven Comparison
The efficacy of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following tables summarize the performance of this compound in comparison to other widely studied organic inhibitors under various corrosive environments.
Table 1: Corrosion Inhibition Efficiency on Mild Steel in Acidic Media
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| This compound | 1M HCl | 500 ppm | Data Not Available | - |
| Benzotriazole (BTA) | 1M H₂SO₄ | 1 mM | 84.3 | [1] |
| 1-Acetyl-1H-Benzotriazole | 1M HCl | 500 ppm | 80.55 | [2] |
| 1-Aminobenzotriazole | 0.5 M HCl | 400 ppm | ~98 | [3] |
| 5-methyl-1H-benzotriazole | 1 M HCl | - | up to 80 | [4] |
Note: Specific quantitative data for this compound in direct comparison with other inhibitors in acidic media on mild steel was not available in the reviewed literature. The table presents data for related benzotriazole derivatives to provide a contextual performance landscape.
Table 2: Corrosion Inhibition Efficiency on Copper and its Alloys
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| This compound | Copper | Data Not Available | Data Not Available | Data Not Available | - |
| Benzotriazole (BTA) | Copper | Deionized Water | >6 ppm | - | [5] |
| Tolyltriazole (TTA) | Copper | Deionized Water | >6 ppm | Higher than BTA | [5] |
| Benzotriazole (BTA) | Copper | 3.5% NaCl (polluted) | 10⁻² M | - | [6] |
| Tolyltriazole (TTA) | Copper | 3.5% NaCl (polluted) | 10⁻² M | ~40% higher than BTA | [6] |
Note: Direct comparative studies featuring this compound on copper were not found. The data for Benzotriazole and Tolyltriazole are presented to highlight the performance of structurally similar and commonly used inhibitors. Tolyltriazole, a derivative of benzotriazole, often exhibits superior thermal stability and chlorine resistance.[7][8][9]
Experimental Protocols: Methodologies for Performance Assessment
The data presented in this guide are derived from established experimental techniques for evaluating corrosion inhibitor performance. The two primary methods are the weight loss method and electrochemical techniques.
Weight Loss Method
This gravimetric method provides a direct measure of metal loss due to corrosion over a specific period.
Workflow:
References
- 1. researchtrend.net [researchtrend.net]
- 2. researchgate.net [researchgate.net]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Comparison of Tolyltriazole and Benzotriazole - IRO Water Treatment [irowater.com]
Spectroscopic analysis to confirm the structure of synthesized benzotriazole compounds.
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of key spectroscopic techniques used to elucidate and confirm the structure of synthesized benzotriazole compounds, a class of molecules with significant interest in medicinal chemistry and materials science. We present supporting experimental data for representative benzotriazole derivatives and detail the methodologies for each analytical technique.
The structural confirmation of novel benzotriazole derivatives is paramount for understanding structure-activity relationships, guiding further molecular design, and ensuring the integrity of scientific findings. A combination of spectroscopic methods is typically employed to provide a comprehensive and orthogonal assessment of the molecular structure. This guide focuses on the most common and powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, we will compare these methods against the "gold standard" for absolute structure elucidation, single-crystal X-ray crystallography.
Comparative Analysis of Spectroscopic Techniques
Each spectroscopic technique provides unique and complementary information about the molecular structure of a compound. The choice of methods and the interpretation of the resulting data are crucial for an accurate structural assignment.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and number of protons and carbons. | Provides the most detailed structural information in solution; non-destructive. | Requires relatively larger sample amounts; sensitivity can be an issue for certain nuclei. |
| FT-IR | Identification of functional groups present in the molecule. | Fast, simple, and requires a small amount of sample; provides a characteristic "fingerprint" for a compound. | Provides limited information on the overall molecular framework; spectra can be complex to interpret fully. |
| Mass Spectrometry | The molecular weight of the compound and information about its fragmentation pattern. | Extremely sensitive, requiring very small sample amounts; provides the exact molecular formula with high-resolution instruments. | Isomer differentiation can be challenging without tandem MS; provides limited information on the specific arrangement of atoms. |
| UV-Vis | Information about the electronic transitions within the molecule, particularly in conjugated systems. | Simple, fast, and useful for quantitative analysis; provides information on the extent of conjugation. | Provides limited structural information; many compounds may not have a distinct UV-Vis spectrum. |
| X-ray Crystallography | The precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. | Provides an unambiguous, absolute determination of the molecular structure. | Requires a suitable single crystal, which can be difficult to obtain; the solid-state structure may not be representative of the solution-state conformation. |
Quantitative Spectroscopic Data for Representative Benzotriazoles
To illustrate the application of these techniques, the following tables summarize the key spectroscopic data for 1H-benzotriazole and two of its common derivatives: 5-chloro-1H-benzotriazole and 5-methyl-1H-benzotriazole (a major component of tolyltriazole).
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| 1H-Benzotriazole | ¹H | CDCl₃ | 16.0 (br s, 1H, NH), 7.95 (d, 2H), 7.39 (t, 2H)[1] |
| ¹³C | CDCl₃ | 138.9, 126.1, 115.0[2] | |
| 5-Chloro-1H-benzotriazole | ¹H | DMSO-d₆ | 14.0 (br s, 1H, NH), 8.06 (d, 1H), 8.02 (d, 1H), 7.48 (dd, 1H)[3] |
| ¹³C | - | Data not readily available in searched literature | |
| 5-Methyl-1H-benzotriazole | ¹H | - | Typical aromatic and methyl signals expected |
| ¹³C | - | Data not readily available in searched literature |
Table 2: FT-IR Spectroscopic Data (KBr Pellet)
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| 1H-Benzotriazole | ~3345, ~3053, ~1594, ~1207, ~743 | N-H stretch, C-H stretch (aromatic), N-H bend, C-H in-plane bend, C-H out-of-plane bend[4][5] |
| 5-Chloro-1H-benzotriazole | Characteristic peaks similar to 1H-benzotriazole with shifts due to the chloro-substituent. | |
| 5-Methyl-1H-benzotriazole | Characteristic peaks similar to 1H-benzotriazole with additional C-H stretching and bending from the methyl group. |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) |
| 1H-Benzotriazole | Electron Ionization | 119[6][7] | 91, 64 |
| 5-Chloro-1H-benzotriazole | Electron Ionization | 153/155 (due to ³⁵Cl/³⁷Cl isotopes) | 118, 90 |
| 5-Methyl-1H-benzotriazole | Electron Ionization | 133[8] | 104, 78 |
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 1H-Benzotriazole | Methanol | ~258, ~275 | Specific values depend on concentration[9][10] |
| Substituted Benzotriazoles | Various | Absorption maxima are influenced by the nature and position of substituents on the benzene ring. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized benzotriazole compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid benzotriazole sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of significant absorption bands.
-
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Dissolve a small amount of the benzotriazole compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Data Acquisition:
-
Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
Ionize the sample molecules using a high-energy electron beam (typically 70 eV).
-
Accelerate the resulting ions into the mass analyzer.
-
Scan the desired mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information and compare it with known fragmentation pathways for benzotriazoles.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the benzotriazole compound in a UV-transparent solvent (e.g., methanol, ethanol) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matched cuvette with the sample solution.
-
Scan the sample across the UV-Vis range (e.g., 200-400 nm) to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration of unknown samples.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation and the relationship between the different techniques.
References
- 1. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]
- 2. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chlorobenzotriazole (94-97-3) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 1H-Benzotriazole [webbook.nist.gov]
- 8. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 1H-Benzotriazole [webbook.nist.gov]
A Comparative Guide to Purity Assessment of Benzotriazol-1-yl-acetic acid: HPLC vs. Melting Point
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a detailed comparison of two common analytical techniques for assessing the purity of Benzotriazol-1-yl-acetic acid: High-Performance Liquid Chromatography (HPLC) and melting point determination. We will delve into the principles of each method, present supporting experimental data, and provide detailed protocols to aid in the selection of the most appropriate technique for your specific needs.
At a Glance: HPLC vs. Melting Point for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies each component in a mixture. In contrast, melting point analysis is a physical measurement that determines the temperature range over which a solid substance transitions into a liquid state. A narrow melting point range close to the literature value is indicative of a pure compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Melting Point Analysis |
| Principle | Separation of components based on their differential distribution between a mobile phase and a stationary phase. | Observation of the temperature range over which a solid turns into a liquid. |
| Purity Indication | The presence of a single major peak with a high area percentage indicates high purity. Multiple peaks suggest the presence of impurities. | A sharp and narrow melting range close to the literature value suggests high purity. A broad and depressed melting range indicates the presence of impurities.[1][2][3] |
| Quantitative? | Yes, highly quantitative. The area of each peak is proportional to the concentration of the corresponding component. | Primarily qualitative. Can provide a semi-quantitative estimation of purity based on the degree of melting point depression. |
| Sensitivity | High. Can detect impurities at very low levels (trace amounts). | Lower. Generally requires a significant amount of impurity (>1%) to cause a noticeable change in the melting point.[4] |
| Specificity | High. Can separate and distinguish between structurally similar compounds. | Low. Different compounds may have similar melting points. |
| Sample State | Liquid (solid samples must be dissolved in a suitable solvent). | Solid. |
Data Presentation
HPLC Analysis of a Related Compound (5-Methyl-1H-benzotriazole)
As a direct chromatogram for this compound is not publicly available, the following data for the closely related compound 5-Methyl-1H-benzotriazole illustrates the typical output of an HPLC analysis. The principles and interpretation are directly applicable.
| Parameter | Value |
| Column | C18 (5 µm, 4.6 x 150 mm)[5] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 280 nm[5] |
| Injection Volume | 25-50 µL[5] |
| Retention Time (Main Peak) | ~ 3.5 min (retention time will vary based on the specific system and conditions) |
| Purity (Area %) | > 99% (for a high-purity sample) |
Melting Point Data for this compound
| Sample | Melting Point Range (°C) | Interpretation |
| High-Purity Standard | 219-221 | Sharp melting range, indicative of high purity. |
| Synthesized Batch A | 214-221[6] | Broader melting range, suggesting the presence of impurities. |
| Synthesized Batch B (after recrystallization) | 218-220 | Sharper melting range compared to Batch A, indicating successful purification. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a method for a similar compound and should be optimized for your specific instrument and sample.[5]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm internal diameter, 150 mm length).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). The ratio may need to be adjusted to achieve optimal separation. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10 µL.
3. Analysis:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the prepared sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Melting Point Determination Protocol
This protocol describes the open capillary method.[3][7][8][9]
1. Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently crush the crystals.
-
Pack a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the powder. The packed sample height should be 2-3 mm.
2. Measurement:
-
Place the capillary tube into the heating block of a melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (literature value: 214-221 °C).
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
3. Interpretation:
-
A pure compound will have a sharp melting range of 1-2 °C.
-
The presence of impurities will typically cause a depression and broadening of the melting range.
Mandatory Visualization
Caption: Workflow for the purity assessment of this compound.
Conclusion and Recommendations
Both HPLC and melting point are valuable techniques for assessing the purity of this compound.
-
HPLC is the superior method for quantitative analysis. Its high sensitivity and specificity allow for the detection and quantification of even trace impurities, making it the gold standard for quality control in pharmaceutical and research settings.
-
Melting point determination is a rapid, cost-effective, and straightforward method for a qualitative assessment of purity. It is an excellent preliminary check and can be used to monitor the progress of purification steps like recrystallization.
For a comprehensive purity assessment, it is often beneficial to use both techniques. A sharp melting point provides initial confidence in the sample's purity, which can then be confirmed and quantified with high precision using HPLC. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their this compound.
References
- 1. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 2. mt.com [mt.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. davjalandhar.com [davjalandhar.com]
Comparing Antibody Specificity: A Guide to Cross-Reactivity Studies of Benzotriazole Derivatives
For researchers, scientists, and drug development professionals working with immunoassays for small molecules, understanding antibody specificity is paramount. Benzotriazole and its derivatives are widely used in various industrial and pharmaceutical applications, making the development of specific antibodies for their detection crucial. However, the structural similarity among these derivatives presents a significant challenge: antibodies raised against one benzotriazole compound may exhibit cross-reactivity with others, leading to inaccurate quantification and false-positive results.
This guide provides an objective comparison of antibody performance against a panel of benzotriazole derivatives, supported by illustrative experimental data. It also offers detailed protocols for the key techniques used to assess cross-reactivity: competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Data Presentation: Antibody Cross-Reactivity Comparison
The following table summarizes the cross-reactivity of a hypothetical monoclonal antibody raised against Benzotriazole. The data is presented as the concentration of the derivative required to inhibit the antibody binding by 50% (IC50) and the cross-reactivity percentage relative to Benzotriazole.
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Benzotriazole | [Image of Benzotriazole structure] | 10 | 100 |
| 1-Hydroxybenzotriazole | [Image of 1-Hydroxybenzotriazole structure] | 25 | 40 |
| 5-Methyl-1H-benzotriazole | [Image of 5-Methyl-1H-benzotriazole structure] | 50 | 20 |
| 5-Chlorobenzotriazole | [Image of 5-Chlorobenzotriazole structure] | 100 | 10 |
| 1H-Benzotriazole-1-methanol | [Image of 1H-Benzotriazole-1-methanol structure] | 200 | 5 |
| N,N-Bis(2-ethylhexyl)-ar-methyl-1H-benzotriazole-1-methanamine | [Image of N,N-Bis(2-ethylhexyl)-ar-methyl-1H-benzotriazole-1-methanamine structure] | >1000 | <1 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent a typical cross-reactivity profile. Actual results will vary depending on the specific antibody and experimental conditions.
Experimental Protocols
Competitive ELISA Protocol
Competitive ELISA is a widely used method for quantifying the concentration of an antigen in a sample.[1][2][3][4] In this format, the antigen in the sample competes with a labeled antigen for binding to a limited amount of antibody.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (Benzotriazole-protein conjugate)
-
Anti-Benzotriazole monoclonal antibody
-
Benzotriazole standards and derivative solutions
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the coating antigen solution (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Competition: Add 50 µL of the benzotriazole standard or derivative solution and 50 µL of the anti-benzotriazole antibody solution to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody solution to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The concentration of the benzotriazole derivative is inversely proportional to the signal. Calculate the IC50 values and cross-reactivity percentages.
Surface Plasmon Resonance (SPR) Protocol
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[5][6][7] It can provide detailed kinetic information about antibody-antigen binding, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-Benzotriazole monoclonal antibody
-
Benzotriazole and derivative solutions
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the anti-benzotriazole antibody solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the benzotriazole or derivative solution over the antibody-immobilized surface.
-
Monitor the binding response in real-time.
-
After each injection, allow for a dissociation phase where the running buffer flows over the surface.
-
-
Regeneration:
-
Inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).
-
Cross-reactivity can be assessed by comparing the binding affinities (KD) of the antibody for the different benzotriazole derivatives.
-
Mandatory Visualization
Caption: Workflow for assessing antibody cross-reactivity against benzotriazole derivatives.
References
- 1. malariaresearch.eu [malariaresearch.eu]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benzotriazol-1-yl-acetic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Benzotriazol-1-yl-acetic acid, ensuring compliance with safety regulations and the protection of laboratory personnel and the environment.
This compound, as a benzotriazole derivative and an acidic organic compound, requires careful handling and disposal as hazardous chemical waste.[1][2] It is imperative to avoid disposing of this compound down the sanitary sewer or in regular trash.[2][3]
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for closely related benzotriazole compounds, it should be treated as harmful if swallowed, and capable of causing serious eye and skin irritation.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical splash goggles or safety glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A fully-buttoned lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.
Quantitative Data Summary
| Property | Value |
| Appearance | White to light tan crystalline solid |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Hazard Statements | Harmful if swallowed. Causes serious eye irritation. Toxic to aquatic life with long lasting effects.[2] |
| Acute Toxicity (Oral) | LD50 Oral - Rat - 500 mg/kg |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Identification and Segregation:
- Identify all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and empty containers.
- This waste stream should be classified as solid acidic organic hazardous waste .
- Do not mix this waste with other waste streams, particularly bases, oxidizing agents, or aqueous waste, to prevent unintended reactions.
2. Waste Collection and Containerization:
- Use a designated, compatible, and clearly labeled hazardous waste container. A clean, dry, and sealable polyethylene or glass container is recommended.
- The original product container, if empty, can be used for waste collection after being properly relabeled as "Hazardous Waste."
- The container must be affixed with a "Hazardous Waste" label before any waste is added. The label must include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The accumulation start date
- The relevant hazard pictograms (e.g., harmful, irritant)
3. Waste Storage:
- Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
- The SAA should be a secondary containment bin in a well-ventilated area, away from sources of ignition and incompatible materials.
- Keep the waste container closed at all times, except when adding waste.
4. Disposal of Empty Containers:
- Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before being disposed of as non-hazardous waste.
- The rinsate from this process must be collected and disposed of as liquid hazardous waste in a separate, appropriately labeled container.
- After triple-rinsing, deface or remove the original label from the container before placing it in the appropriate recycling or trash receptacle.
5. Spill Management:
- For Small Spills:
- Ensure proper PPE is worn.
- Mechanically collect the spilled solid using a scoop or brush and place it into the designated hazardous waste container. Avoid generating dust.
- Clean the spill area with a damp cloth or paper towel. The cleaning materials must also be disposed of as hazardous waste.
- For Large Spills:
- Evacuate the immediate area.
- Alert your institution's Environmental Health & Safety (EH&S) department or emergency response team.
6. Arranging for Final Disposal:
- Once the waste container is full (not exceeding 90% capacity) or has been in accumulation for the maximum allowed time per institutional and local regulations, arrange for its collection.
- Contact your institution's EH&S department to schedule a pickup by a licensed hazardous waste disposal company.
- Do not attempt to transport the hazardous waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. fishersci.com [fishersci.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
